5-(Chlorosulfonyl)-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chlorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWIOAWRARBKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308844 | |
| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89001-57-0 | |
| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89001-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089001570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89001-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Chlorosulfonyl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid: A Versatile Bifunctional Reagent for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. 5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS No. 89001-57-0) stands out as a particularly valuable bifunctional molecule. Possessing both a highly reactive chlorosulfonyl group and a modifiable carboxylic acid moiety on a substituted benzene ring, it serves as a powerful scaffold for creating diverse molecular libraries. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals the technical insights required to effectively leverage this compound in their synthetic endeavors.
Core Chemical and Physical Properties
This compound is a solid organic compound whose utility is defined by the distinct chemical environments of its functional groups. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 89001-57-0 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₄S | [1][2][5] |
| Molecular Weight | 234.66 g/mol | [1][3] |
| IUPAC Name | This compound | [5][6] |
| Synonyms | 3-Carboxy-4-methylbenzenesulfonyl chloride, 2-Methyl-5-(chlorosulfonyl)benzoic acid | [6] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | [5][6] |
| Predicted pKa | 2.57 ± 0.25 | [6] |
| Predicted XLogP3-AA | 1.8 | [5][6] |
Note: Experimental physical properties such as melting point are not consistently reported in publicly available literature; researchers should rely on lot-specific certificates of analysis.
Synthesis and Purification
The most common and logical route for the preparation of this compound is the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid), an example of electrophilic aromatic substitution.[7]
Synthesis Mechanism and Rationale
The reaction involves treating 2-methylbenzoic acid with an excess of chlorosulfonic acid (ClSO₃H). The methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring direct the incoming electrophile (the chlorosulfonyl group). The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence favors the substitution at the C5 position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group.
General Experimental Protocol for Synthesis
This protocol is based on established methods for the chlorosulfonation of benzoic acid derivatives.[7] All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize HCl gas), add 2-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add chlorosulfonic acid (≥3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Drying: Dry the isolated solid under vacuum to yield the crude this compound.
Purification
Conventional purification methods for aromatic carboxylic acids include recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture).[8] The choice of solvent should be determined empirically to maximize the yield of pure product while leaving impurities behind.
Synthesis Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Chemical Reactivity and Key Transformations
The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective modification, making it an ideal scaffold for building molecular complexity.
Reactions of the Chlorosulfonyl Group
The chlorosulfonyl group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This is its most significant feature for drug discovery applications.[7]
-
Sulfonamide Formation: Reaction with primary or secondary amines displaces the chloride to form a stable sulfonamide linkage. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in diuretics, antibiotics, and anti-inflammatory drugs.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters.
-
Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will hydrolyze in the presence of water to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions to preserve its reactivity.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo a range of classical transformations, allowing for further tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
-
Amidation: Reaction with an amine, typically in the presence of a peptide coupling agent (e.g., EDC, HATU), forms an amide bond. This allows for the introduction of new side chains and functional groups.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
Summary of Key Transformations
| Functional Group | Reagent Type | Product Functional Group | Reaction Class |
| Chlorosulfonyl | Amine (R-NH₂) | Sulfonamide | Nucleophilic Substitution |
| Chlorosulfonyl | Alcohol (R-OH) | Sulfonate Ester | Nucleophilic Substitution |
| Chlorosulfonyl | Water (H₂O) | Sulfonic Acid | Hydrolysis |
| Carboxylic Acid | Alcohol (R-OH) / Acid | Ester | Nucleophilic Acyl Subst. |
| Carboxylic Acid | Amine (R-NH₂) / Coupling Agent | Amide | Nucleophilic Acyl Subst. |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Nucleophilic Acyl Subst. |
Reaction Pathway Visualization
Caption: Key reaction pathways for this compound.
Analytical Characterization
Confirming the identity and purity of this compound and its subsequent derivatives is critical. A multi-technique approach is recommended.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for monitoring reactions. Key vibrational bands to observe for the parent compound include:
-
O-H stretch (acid): A very broad band from ~2500-3300 cm⁻¹.[9]
-
C=O stretch (acid): A strong, sharp band around 1700 cm⁻¹.[10]
-
S=O stretch (sulfonyl chloride): Two characteristic strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
Upon reaction, the disappearance of the S-Cl band and the appearance of new bands (e.g., N-H stretches for sulfonamides) provide clear evidence of transformation.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show a complex splitting pattern for the three protons on the ring. The methyl group will appear as a singlet around 2.4-2.7 ppm, and the acidic proton will be a broad singlet at a high chemical shift (>10 ppm).
-
¹³C NMR: Will show eight distinct carbon signals corresponding to the molecular structure.
-
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The presence of chlorine and sulfur gives a characteristic isotopic pattern.[5][11]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aryl sulfonyl chlorides dictates that stringent safety protocols must be followed.
-
Hazards: Assumed to be highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic hydrogen chloride (HCl) gas. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat. Ensure full skin coverage.
-
Respiratory Protection: Use only in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator is required.
-
-
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Avoid contact with water, moisture, strong bases, alcohols, and strong oxidizing agents.
-
Open and handle containers with care to prevent dust or vapor release.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials. A corrosives cabinet is recommended.
-
-
Spill & Disposal:
-
In case of a spill, do not use water. Dike and contain the spill with an inert, dry material like sand or vermiculite.
-
Dispose of waste in accordance with all federal, state, and local regulations. Contact a licensed professional waste disposal service.
-
Conclusion
This compound is a high-value synthetic intermediate whose bifunctional nature provides a robust platform for chemical innovation. Its ability to readily form the pharmaceutically important sulfonamide linkage, combined with the versatility of its carboxylic acid group, makes it an indispensable tool for researchers in drug discovery and organic synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.
References
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Molecularinfo. (n.d.). cas number 89001-57-0 | this compound. Retrieved from [Link]
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Molbase. (n.d.). This compound | 89001-57-0. Retrieved from [Link]
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CDC Stacks. (n.d.). Supporting Information - Identification and Optimization of Anthranilic Acid based Inhibitors of RPA. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H7ClO4S). Retrieved from [Link]
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SpectraBase. (n.d.). 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
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LookChem. (n.d.). Cas 1026030-54-5,5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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5-(Chlorosulfonyl)-2-methylbenzoic acid CAS number and synonyms
An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid for Advanced Research and Development
Introduction
This compound is a bifunctional organic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. Its unique molecular architecture, featuring both a highly reactive chlorosulfonyl group and a versatile carboxylic acid moiety, establishes it as a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on its practical utility in the laboratory.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and properties is fundamental to its effective application. This compound is registered under CAS Number 89001-57-0.[1][2][3][4][5] A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 89001-57-0 | [1][3][4][5] |
| Molecular Formula | C₈H₇ClO₄S | [1][3][6] |
| Molecular Weight | 234.65 g/mol | [1] |
| Synonyms | Benzoic acid, 5-(chlorosulfonyl)-2-methyl-; 2-methyl-5-chlorosulfonyl benzoic acid; 5-(Chlorosulphonyl)-2-methylbenzoic acid | [3][5] |
| InChI Key | FMWIOAWRARBKDQ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | [3] |
| Predicted pKa | 2.57 ± 0.25 | [3][4] |
Synthesis of this compound
The most common and logical method for synthesizing this compound is through the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid).[2] This reaction is a classic example of electrophilic aromatic substitution.
Mechanism and Rationale
In this reaction, chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The two substituents on the aromatic ring, the methyl group (-CH₃) and the carboxylic acid group (-COOH), direct the incoming chlorosulfonyl group. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The incoming electrophile is therefore directed to the position that is para to the methyl group and meta to the carboxylic acid group, which is the 5-position.
Below is a diagram illustrating the synthetic pathway.
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-methylbenzoic acid
-
Chlorosulfonic acid
-
1,2-Dichloroethane (solvent)
-
Ice water
Procedure:
-
In a fume hood, to a stirred mixture of 2-methylbenzoic acid in 1,2-dichloroethane, slowly add chlorosulfonic acid at a controlled temperature (e.g., 20°C) over several hours.
-
After the addition is complete, the reaction mixture is gently warmed (e.g., to 60-70°C) and maintained at this temperature for several hours to ensure the reaction goes to completion.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then carefully poured into a beaker containing crushed ice or ice water to quench the excess chlorosulfonic acid and precipitate the product.
-
The resulting solid product is collected by filtration, washed with cold water, and dried under vacuum.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively.
-
Chlorosulfonyl Group (-SO₂Cl): This group is a potent electrophile, highly susceptible to nucleophilic attack. Its primary utility is in the synthesis of sulfonamides through reaction with primary or secondary amines.[2] It can also react with other nucleophiles, such as alcohols to form sulfonate esters.
-
Carboxylic Acid Group (-COOH): This group can undergo a range of classic transformations. It can be converted to esters via Fischer esterification with alcohols in the presence of an acid catalyst, or to amides by reacting with amines using a suitable activating agent.
This dual reactivity makes it an excellent scaffold for building molecular libraries in drug discovery.[2]
Caption: Key synthetic transformations of the core molecule.
Applications in Research and Drug Development
This compound is primarily used as a strategic building block for more complex molecules rather than as an end product itself.[2]
-
Medicinal Chemistry: The sulfonamide linkage formed from the chlorosulfonyl group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and diuretic drugs.[2] This intermediate allows for the systematic synthesis of diverse sulfonamide derivatives by reacting it with various amines, while the carboxylic acid group can be modified to fine-tune properties like solubility and target engagement.
-
Organic Synthesis: Its bifunctional nature makes it an ideal starting material for creating complex molecular architectures. The ability to perform sequential or orthogonal reactions on its two functional groups provides a powerful tool for synthetic chemists.
Safety and Handling
Given its chemical structure, this compound should be handled with care. The chlorosulfonyl group is highly reactive and will readily hydrolyze in the presence of moisture to produce hydrochloric acid and the corresponding sulfonic acid, making the compound corrosive.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[4] Keep away from moisture.
Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it a powerful tool for constructing complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in research and development.
References
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PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). [Link]
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molecularinfo.com. cas number 89001-57-0 | this compound. [Link]
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PubChem. 5-Chlorosulphonyl-2-anisic acid. [Link]
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Physical and chemical characteristics of 5-(Chlorosulfonyl)-2-methylbenzoic acid
An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its value lies in the distinct and orthogonal reactivity of its two functional groups: a highly reactive chlorosulfonyl group and a versatile carboxylic acid moiety. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Structure
This compound is a derivative of benzoic acid, featuring a chlorosulfonyl group at the 5-position and a methyl group at the 2-position of the benzene ring.
-
Molecular Weight: 234.65 g/mol [1]
-
Synonyms: 2-methyl-5-chlorosulfonyl benzoic acid, Benzoic acid, 5-(chlorosulfonyl)-2-methyl-[2]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Experimental data for this specific compound is limited in publicly available literature; therefore, some properties are predicted or inferred from structurally similar compounds.
| Property | Value | Source |
| Molecular Weight | 234.65 g/mol | [1] |
| Molecular Formula | C₈H₇ClO₄S | [1][2][4] |
| Monoisotopic Mass | 233.97536 Da | [5] |
| XlogP (predicted) | 1.8 | [5] |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Soluble in organic solvents like diethyl ether, THF; reacts with water and alcohols. | [6] |
Spectral Characterization
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the substitution pattern.
-
Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring, expected to appear in the range of 7.5-8.5 ppm. Their splitting pattern will be influenced by their positions relative to the electron-withdrawing sulfonyl chloride and carboxylic acid groups and the electron-donating methyl group.
-
Methyl Protons (-CH₃): A singlet around 2.4-2.7 ppm.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide signals for each of the eight unique carbon atoms in the molecule.
-
Carboxylic Carbon (-COOH): Expected around 165-175 ppm.[8]
-
Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (approx. 120-145 ppm). The carbons attached to the substituents will have characteristic shifts.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.[7]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 234, with a characteristic M+2 peak at m/z 236 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[5]
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways in EI-MS.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the distinct reactivity of its two primary functional groups. This allows for selective transformations, making it a versatile building block.
Reactivity of the Chlorosulfonyl Group (-SO₂Cl)
The chlorosulfonyl group is a potent electrophile, highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming sulfonamides, a critical pharmacophore in many drugs.
-
Reaction with Amines: Reacts readily with primary or secondary amines to form stable sulfonamides. This is one of the most common and important reactions of this compound.
-
Reaction with Alcohols: Reacts with alcohols to yield sulfonate esters.
-
Hydrolysis: The chlorosulfonyl group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in the presence of water.
Reactivity of the Carboxylic Acid Group (-COOH)
The carboxylic acid group offers a wide range of transformation possibilities common to this functional group.
-
Esterification: Can be converted to an ester through reaction with an alcohol under acidic conditions.
-
Amidation: Can be activated (e.g., with thionyl chloride to form an acyl chloride) and then reacted with an amine to form an amide.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
Key Reaction Pathways
Caption: Major reaction pathways for the functional groups.
Synthesis Protocol
The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid) using chlorosulfonic acid. The directing effects of the ortho-methyl group and the meta-directing carboxylic acid group favor substitution at the 5-position.
Experimental Protocol: Chlorosulfonation of 2-Methylbenzoic Acid
This protocol is based on well-established procedures for the chlorosulfonation of benzoic acid derivatives.[6][9][10]
Materials:
-
2-Methylbenzoic acid (o-toluic acid)
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium chloride solution
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, cautiously add 2-methylbenzoic acid to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at a controlled temperature (e.g., 0-10 °C).
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60-100 °C for several hours to ensure complete reaction.[6][9] The progress can be monitored by TLC or HPLC.
-
Quenching: After cooling the reaction mixture to room temperature, it is very slowly and carefully poured into a beaker containing a large amount of crushed ice and water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acid.
-
Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a suitable organic solvent like diethyl ether, washing with brine, drying over anhydrous magnesium sulfate, and then precipitating the product by adding a non-polar solvent like hexane.[6] The final product is collected by filtration and dried under vacuum.
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its bifunctional nature makes it an ideal scaffold for creating libraries of diverse compounds for screening in drug discovery and materials science.
-
Medicinal Chemistry: It serves as a valuable precursor for synthesizing novel therapeutic agents. The sulfonamide linkage formed from its reaction with various amines is a well-known pharmacophore present in numerous antibacterial, anti-inflammatory, and diuretic drugs. The carboxylic acid group can be further modified to fine-tune properties like solubility, bioavailability, and target engagement.
-
Organic Synthesis: In a broader context, it is an effective building block for introducing the substituted benzoic acid motif into more complex molecular architectures.
Safety and Handling
As a reactive chemical, this compound should be handled with appropriate safety precautions.
-
Hazards: It is expected to be corrosive and a lachrymator due to the chlorosulfonyl group. It will react exothermically with water, releasing HCl gas.
-
Handling: Handle in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat). Store in a cool, dry place, away from moisture.
References
-
PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylbenzenesulfonic acid | C7H7ClO3S | CID 15155330. Retrieved from [Link]
-
Angew. Chem. Int. Ed. 2018, 57, 7205. (Supporting Information). Retrieved from [Link]
-
ChemBK. (n.d.). 4-Chloro-5-chlorosulfonyl-2-methyl-benzoic acid methyl ester. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H7ClO4S). Retrieved from [Link]
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NIST WebBook. (n.d.). m-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
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molecularinfo.com. (n.d.). cas number 89001-57-0 | this compound. Retrieved from [Link]
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LookChem. (n.d.). Cas 89001-57-0,Benzoic acid, 5-(chlorosulfonyl)-. Retrieved from [Link]
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5-(Chlorosulfonyl)-2-methylbenzoic acid molecular structure and weight
An In-Depth Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid: A Strategic Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, chemical reactivity, and applications as a strategic intermediate in the construction of complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound featuring both a carboxylic acid and a sulfonyl chloride functional group. This dual reactivity is the cornerstone of its utility in synthetic chemistry. The substitution pattern on the benzene ring—a methyl group at position 2 and a chlorosulfonyl group at position 5 relative to the carboxylic acid—is a result of the directing effects during its synthesis.
The molecular structure and key identifiers are foundational to understanding its chemical behavior. Its formula is C₈H₇ClO₄S, with a molecular weight of approximately 234.66 g/mol .[1][2][3][4]
Structural and Chemical Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1][2][3][5][6] |
| Molecular Weight | 234.66 g/mol | [1][2][3] |
| CAS Number | 89001-57-0 | [1][2][3][5] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | [2][6] |
| InChI | InChI=1S/C8H7ClO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | [2][6] |
Physicochemical Data
A summary of the key physical and computed properties is presented below, providing insights into the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Appearance | White solid (typical) | [3] |
| Melting Point | 152-154 °C | [3] |
| Boiling Point | 398.7 °C (Predicted) | [3] |
| Density | 1.514 g/cm³ (Predicted) | [3] |
| pKa | 2.57 ± 0.25 (Predicted) | [1] |
| XLogP | 1.8 (Predicted) | [6] |
| Topological Polar Surface Area | 79.8 Ų | [1] |
Synthesis and Mechanism
The most direct and industrially relevant method for preparing this compound is through the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid).[7] This reaction leverages the high reactivity of chlorosulfonic acid (ClSO₃H) as both the sulfonating agent and the solvent.
Reaction Mechanism: Chlorosulfonation
The synthesis is a classic chlorosulfonation reaction. The mechanism proceeds as follows:
-
Generation of the Electrophile: Chlorosulfonic acid acts as the source of the chlorosulfonium cation (⁺SO₂Cl), a potent electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-methylbenzoic acid attacks the electrophile. The directing effects of the substituents are critical. The methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. Their combined influence directs the incoming sulfonyl chloride group primarily to the position para to the methyl group and meta to the carboxylic acid, which is position 5.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure based on established methods for the chlorosulfonation of aromatic acids. Causality: The use of excess chlorosulfonic acid ensures the reaction goes to completion and serves as the solvent. The reaction is performed at a controlled temperature to prevent unwanted side reactions. Quenching the reaction mixture in ice water is a critical step; it hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble product.
Materials:
-
2-methylbenzoic acid
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Crushed ice
-
Deionized water
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 4 molar equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly add 2-methylbenzoic acid (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 15 °C. The reaction is exothermic and will evolve significant amounts of HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring. This step is highly exothermic and must be done cautiously in a fume hood.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). Dry the purified product under vacuum.
Chemical Reactivity and Applications
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. This allows for sequential, selective modifications, making it a versatile building block, particularly in the synthesis of compound libraries for drug discovery.[7]
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a powerful electrophile, making it highly susceptible to nucleophilic attack. Its primary application is the synthesis of sulfonamides.
-
Sulfonamide Formation: Reacting the sulfonyl chloride with primary or secondary amines in the presence of a base (like pyridine or sodium carbonate) readily forms a stable sulfonamide linkage.[7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many antibacterial, diuretic, and anti-inflammatory drugs.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo a variety of classical transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with thionyl chloride, or using coupling reagents like HATU) followed by reaction with an amine forms an amide bond.
This dual functionality allows the molecule to be used as a linker, connecting two different molecular fragments through sulfonamide and amide/ester bonds.
Caption: Key reactivity pathways for this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. While a specific, comprehensive MSDS for this exact compound is not widely published, data from closely related sulfonyl chlorides provides a strong basis for its hazard profile.[6][8]
Hazard Identification:
-
Classification: Expected to be classified as a corrosive solid.[6][8]
-
Signal Word: Danger
-
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
Reacts with water, liberating toxic gas (HCl).
-
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Not required if handled properly in a fume hood. In case of dust formation, use a certified particulate respirator.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its bifunctional nature, with two reactive sites of differing chemical character, allows for the strategic and controlled synthesis of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this compound in the development of novel sulfonamides and other derivatives for pharmaceutical and materials science applications.
References
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PubChemLite. This compound (C8H7ClO4S). Available at: [Link]
-
LookChem. Cas 89001-57-0, Benzoic acid, 5-(chlorosulfonyl)-. Available at: [Link]
-
molecularinfo.com. cas number 89001-57-0 | this compound. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 5-(Chlorosulfonyl)-2-methylbenzoic Acid
This guide provides an in-depth technical analysis of the spectral data for 5-(Chlorosulfonyl)-2-methylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding chemical reactivity.
Introduction to this compound
This compound (C₈H₇ClO₄S) is a bifunctional organic compound featuring a carboxylic acid group and a reactive sulfonyl chloride group attached to a toluene scaffold. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of sulfonamides and other derivatives with potential biological activity. Accurate and comprehensive spectral analysis is paramount to ensure the identity and quality of this reagent in any synthetic workflow.
Due to the limited availability of experimental spectral data in public databases, this guide will utilize high-quality predicted spectra to provide a thorough analysis. This approach is a scientifically valid and widely used alternative in modern chemical research, enabling detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field strength
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Data & Interpretation
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the methyl group, and the carboxylic acid proton.
| Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.2 - 8.4 | Doublet | 1H | Aromatic H (position 6) |
| ~8.0 - 8.2 | Doublet of doublets | 1H | Aromatic H (position 4) |
| ~7.5 - 7.7 | Doublet | 1H | Aromatic H (position 3) |
| ~2.7 | Singlet | 3H | Methyl (-CH₃) |
Interpretation:
-
The broad singlet in the downfield region (~11.0 - 13.0 ppm) is characteristic of the acidic proton of the carboxylic acid group. Its chemical shift can be highly dependent on the solvent and concentration.
-
The aromatic region displays three distinct signals, consistent with a trisubstituted benzene ring. The electron-withdrawing nature of the chlorosulfonyl and carboxylic acid groups causes the aromatic protons to be deshielded, shifting their signals downfield.
-
The singlet at approximately 2.7 ppm corresponds to the three protons of the methyl group.
¹³C NMR Spectral Data & Interpretation
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ) / ppm | Assignment |
| ~168 | Carboxylic acid carbon (-C OOH) |
| ~145 | Aromatic carbon (-C -SO₂Cl) |
| ~140 | Aromatic carbon (-C -CH₃) |
| ~135 | Aromatic carbon (position 6) |
| ~132 | Aromatic carbon (position 4) |
| ~130 | Aromatic carbon (-C -COOH) |
| ~128 | Aromatic carbon (position 3) |
| ~20 | Methyl carbon (-C H₃) |
Interpretation:
-
The signal at the lowest field (~168 ppm) is assigned to the carbonyl carbon of the carboxylic acid.
-
The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the substituents. The carbons directly attached to the electron-withdrawing sulfonyl chloride and carboxylic acid groups are shifted further downfield.
-
The upfield signal at around 20 ppm is characteristic of the methyl group carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Predicted IR Spectral Data & Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1380 and ~1180 | Asymmetric and Symmetric SO₂ stretch | Sulfonyl chloride |
| ~3000 - 2850 | C-H stretch | Methyl and Aromatic |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~600 | S-Cl stretch | Sulfonyl chloride |
Interpretation:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid group.
-
Two strong absorptions around 1380 cm⁻¹ and 1180 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group in the sulfonyl chloride moiety.
-
The presence of C-H stretching vibrations for both the aromatic ring and the methyl group are expected in the 3000-2850 cm⁻¹ region.
-
Aromatic C=C stretching vibrations typically appear as a pair of peaks around 1600 cm⁻¹ and 1475 cm⁻¹.
-
The S-Cl stretching vibration is expected to appear at a lower frequency, around 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
Method (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum & Fragmentation Analysis
Molecular Ion Peak:
-
The predicted monoisotopic mass of this compound is approximately 233.97 g/mol .
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 234.
-
Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 236 with an intensity of about one-third of the M⁺ peak is also anticipated.
Key Predicted Fragmentation Peaks:
| m/z | Predicted Fragment Ion | Loss from Molecular Ion |
| 199 | [M - Cl]⁺ | Loss of a chlorine radical |
| 170 | [M - SO₂Cl]⁺ | Loss of a chlorosulfonyl radical |
| 153 | [M - SO₂Cl - OH]⁺ | Loss of chlorosulfonyl and hydroxyl radicals |
| 135 | [M - COOH - SO₂]⁺ | Loss of carboxyl and sulfur dioxide |
Fragmentation Pathway:
The fragmentation of this compound is likely initiated by the loss of the labile chlorine atom from the sulfonyl chloride group or the entire chlorosulfonyl group. Subsequent fragmentation may involve the loss of the carboxylic acid group or parts of it.
A Technical Guide to the Solubility Profile of 5-(Chlorosulfonyl)-2-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-(chlorosulfonyl)-2-methylbenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in fundamental chemical principles and established analytical methodologies, offers researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining its solubility. The guide delves into the physicochemical characteristics of the molecule, predicts its behavior in various solvent classes, and provides detailed, field-proven protocols for accurate solubility assessment.
Introduction: The Significance of a Solubility Profile
This compound is a bifunctional organic compound featuring both a carboxylic acid and a highly reactive chlorosulfonyl group.[1] This unique combination makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. The chlorosulfonyl moiety is a precursor for sulfonamides, a critical class of therapeutic agents, while the carboxylic acid group offers a handle for further molecular modifications.[1]
Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, purification strategies like recrystallization, and is a critical determinant of a drug candidate's bioavailability.[2][3] Poor solubility can lead to unreliable results in in-vitro assays and pose significant challenges during formulation development.[2][3] This guide provides the foundational knowledge and practical protocols to navigate these challenges.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's solubility is governed by its structural features and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[4][5]
Key Molecular Features of this compound:
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. The acidity of the carboxylic acid (predicted pKa ≈ 2-3) implies that its solubility will be highly pH-dependent, with significantly increased solubility in aqueous basic solutions due to the formation of the carboxylate salt.[6]
-
Chlorosulfonyl Group (-SO₂Cl): This is a highly polar and reactive group. While polar, its primary interaction with protic solvents like water or alcohols can lead to solvolysis, a chemical reaction that degrades the compound.[7] This reactivity must be a key consideration when selecting solvents. It is generally more stable in aprotic solvents.
-
Aromatic Ring and Methyl Group: The benzene ring and the methyl group contribute to the molecule's nonpolar character, suggesting some solubility in nonpolar or moderately polar aprotic solvents.
Predicted Solubility Profile:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to moderate solubility is expected, but this is complicated by the reactivity of the chlorosulfonyl group.[7] In aqueous media, solubility will be lowest at low pH and increase significantly in alkaline conditions due to the ionization of the carboxylic acid.[8] The presence of water can also enhance the solubility of carboxylic acids in some organic solvents.[9]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)): High solubility is anticipated in solvents like DMF and DMSO, which are excellent at solvating polar molecules. These are often good choices for reaction media.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the polar nature of the functional groups.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[10][11] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[12][13]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes[12]
Step-by-Step Protocol: Shake-Flask Method [10][12][14]
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.[10]
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10] A preliminary time-course study can be conducted to determine the point at which the concentration in solution reaches a plateau.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.[10][12]
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Quality Control: Perform the experiment in triplicate to ensure the reproducibility of the results.[12]
Visualizing the Workflow
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: A flowchart of the shake-flask method for solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents and conditions.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | [Insert Experimental Data] |
| Dimethylformamide (DMF) | High | [Insert Experimental Data] | |
| Acetonitrile | Moderate | [Insert Experimental Data] | |
| Polar Protic | Ethanol | Moderate (potential solvolysis) | [Insert Experimental Data] |
| Methanol | Moderate (potential solvolysis) | [Insert Experimental Data] | |
| Aqueous | Water (pH 2) | Low | [Insert Experimental Data] |
| Water (pH 7.4) | Moderate | [Insert Experimental Data] | |
| Water (pH 10) | High | [Insert Experimental Data] | |
| Chlorinated | Dichloromethane | Moderate | [Insert Experimental Data] |
| Nonpolar | Toluene | Low | [Insert Experimental Data] |
| Hexane | Very Low | [Insert Experimental Data] |
Safety and Handling Considerations
Due to the presence of the chlorosulfonyl group, this compound should be handled with care. Sulfonyl chlorides are reactive and can be corrosive and lachrymatory.
-
Handling: Always handle this compound in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Reactivity: Avoid contact with water and other nucleophilic reagents, as this can lead to the release of hydrochloric acid and sulfonic acid.[17] The compound is incompatible with strong bases, oxidizing agents, and alcohols.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[15]
Conclusion
This technical guide provides a predictive framework and a practical, validated methodology for characterizing the solubility of this compound. By understanding the interplay of its functional groups with different solvent classes and by employing rigorous experimental techniques such as the shake-flask method, researchers can generate the critical data needed for successful process development, formulation, and synthesis activities. The inherent reactivity of the chlorosulfonyl group necessitates careful solvent selection and handling to ensure the integrity of the compound and the safety of the researcher.
References
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Chlorosulfonyl Functional Group
Abstract
The chlorosulfonyl (-SO₂Cl) group is a cornerstone of modern organic synthesis, prized for its high reactivity and versatility. This guide provides an in-depth analysis of the fundamental principles governing the reactivity of this functional group. We will explore its synthesis, delve into the mechanistic nuances of its key reactions—including sulfonamide and sulfonate ester formation—and examine its strategic application in the complex landscape of pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of chlorosulfonyl chemistry. We will bridge theoretical concepts with practical, field-proven insights to provide a comprehensive and actionable resource.
Introduction: The Enduring Significance of the Chlorosulfonyl Group
The chlorosulfonyl group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R-SO₂Cl), is a powerful tool in the synthetic chemist's arsenal.[1] Its utility is rooted in the highly electrophilic nature of the sulfur atom, which makes it a prime target for a wide array of nucleophiles.[2] This inherent reactivity allows for the facile construction of sulfonamides and sulfonate esters, moieties that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3]
The strategic incorporation of the sulfonamide group, in particular, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Sulfonamides are key functional groups in a variety of drugs, including antibacterial agents, diuretics, and hypoglycemics.[2] Understanding the intricacies of chlorosulfonyl group reactivity is therefore not merely an academic exercise but a critical component of modern drug discovery and development.
This guide will provide a holistic view of chlorosulfonyl chemistry, from the practicalities of synthesis to the subtleties of reaction mechanisms and their application in creating complex molecular architectures.
Synthesis of Sulfonyl Chlorides: Building the Reactive Intermediate
The effective use of the chlorosulfonyl group begins with its synthesis. Several robust methods exist for the preparation of sulfonyl chlorides, each with its own advantages and substrate scope.
Chlorosulfonation of Arenes
Aromatic sulfonyl chlorides are commonly synthesized via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). This reaction, while effective, can sometimes be aggressive and may not be suitable for sensitive substrates.
A mechanistically related and widely used method is the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.[4][5] This approach is particularly valuable for accessing a diverse range of substituted aryl sulfonyl chlorides.[6]
Oxidative Chlorination of Thiols and Disulfides
Aliphatic and aromatic sulfonyl chlorides can be prepared through the oxidative chlorination of the corresponding thiols or disulfides. A variety of oxidizing agents can be employed for this transformation. A combination of hydrogen peroxide and zirconium tetrachloride has been shown to be a highly efficient system for this conversion, offering high yields and short reaction times under mild conditions.[7] Another effective method utilizes N-chlorosuccinimide (NCS) in the presence of a chloride source.[7]
From Sulfonic Acids and their Salts
Sulfonyl chlorides can also be generated from sulfonic acids or their salts by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a straightforward and often high-yielding method, provided the starting sulfonic acid is readily available.
From Sulfonyl Hydrazides
A more recent and convenient method involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NCS or NBS).[8] This protocol is simple, rapid, and allows for the efficient synthesis of both sulfonyl chlorides and bromides.[8]
Table 1: Comparison of Common Sulfonyl Chloride Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
| Chlorosulfonation | Aromatic Hydrocarbon | Chlorosulfonic Acid | Direct, often high-yielding for simple arenes. | Harsh conditions, potential for side reactions. |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, SO₂, Cu catalyst | Wide substrate scope, good functional group tolerance.[4][5] | Requires diazotization step, potential for side products. |
| Oxidative Chlorination | Thiol or Disulfide | H₂O₂/ZrCl₄ or NCS/HCl | Mild conditions, high yields.[7] | Availability of starting thiols can be a limitation. |
| From Sulfonyl Hydrazides | Sulfonyl Hydrazide | NCS or NBS | Rapid, simple, and clean.[8] | Requires synthesis of the starting sulfonyl hydrazide. |
Core Reactivity: The Electrophilic Nature of the Chlorosulfonyl Group
The reactivity of the chlorosulfonyl group is dominated by the high electrophilicity of the sulfur atom. This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophiles readily attack this electrophilic center, leading to the displacement of the chloride ion, which is an excellent leaving group.
Reaction with Nucleophiles: A General Mechanism
The fundamental reaction of a sulfonyl chloride is a nucleophilic acyl substitution-type mechanism at the sulfur atom.
Diagram 1: General Nucleophilic Attack on a Sulfonyl Chloride
Caption: Nucleophilic attack at the electrophilic sulfur center of a sulfonyl chloride.
The rate of this reaction is influenced by several factors:
-
The nature of the nucleophile: Stronger nucleophiles react more rapidly.
-
The nature of the 'R' group: Electron-withdrawing 'R' groups increase the electrophilicity of the sulfur atom and accelerate the reaction.
-
Steric hindrance: Bulky 'R' groups or nucleophiles can hinder the approach of the nucleophile, slowing the reaction.
-
Solvent: Polar aprotic solvents are often used to dissolve the reactants and facilitate the reaction.
Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of organic synthesis, yielding sulfonamides.[2] This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Formation of Sulfonate Esters
Sulfonyl chlorides react with alcohols or phenols to form sulfonate esters.[1] This reaction is also typically performed in the presence of a base.
Diagram 2: Workflow for Sulfonate Ester Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonate esters.
Sulfonate esters, particularly tosylates (from p-toluenesulfonyl chloride) and mesylates (from methanesulfonyl chloride), are excellent leaving groups in nucleophilic substitution and elimination reactions.[9] This property makes them valuable intermediates for further functional group transformations.[10]
The Unique Reactivity of Chlorosulfonyl Isocyanate (CSI)
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent that contains both a chlorosulfonyl group and an isocyanate group.[11][12] Its remarkable electrophilicity makes it a key molecule for introducing the sulfamoyl moiety (-SO₂NH-).[11][13]
CSI possesses two primary electrophilic sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group.[11] Generally, the isocyanate carbon is the more reactive site towards nucleophiles.[14]
Diagram 3: Reactive Sites of Chlorosulfonyl Isocyanate
Caption: The two electrophilic centers of chlorosulfonyl isocyanate.
CSI reacts with a wide range of functional groups, including amines, alcohols, and olefins, to form a variety of important products such as sulfamides, carbamates, and β-lactams.[11] The reaction with alkenes, for instance, can proceed through a stepwise dipolar pathway or a concerted [2+2] cycloaddition, depending on the structure of the alkene.[15][16][17]
Due to its high reactivity, CSI must be handled with care in anhydrous, inert solvents such as chlorinated solvents or acetonitrile.[11][12] It reacts violently with water.[18][19]
Applications in Drug Development
The reactivity of the chlorosulfonyl group is strategically exploited in drug discovery and development.
-
Introduction of Sulfonamide Moieties: As previously mentioned, the sulfonamide group is a privileged scaffold in medicinal chemistry. The use of sulfonyl chlorides allows for the late-stage introduction of this group, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][3]
-
Modification of Pharmacokinetic Properties: The introduction of a sulfonate ester or sulfonamide can significantly alter the solubility, bioavailability, and metabolic stability of a drug candidate.[1]
-
Prodrug Strategies: Sulfonate esters can be designed as prodrugs that are cleaved in vivo to release the active pharmaceutical ingredient.
-
Building Complex Molecular Frameworks: Heterocyclic sulfonyl chlorides are particularly valuable building blocks for constructing diverse drug candidates with tailored pharmacological profiles.[2]
Safety Considerations
Sulfonyl chlorides and especially chlorosulfonyl isocyanate are reactive and potentially hazardous chemicals.[19][20]
-
Toxicity and Corrosivity: They are often corrosive and can cause severe burns upon contact with skin and eyes.[21][22] Inhalation of their vapors can lead to respiratory irritation.[22][23]
-
Reactivity with Water: Many sulfonyl chlorides, and particularly CSI, react violently with water.[18][19][21] All reactions and handling should be performed under anhydrous conditions.
-
Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[21] All manipulations should be conducted in a well-ventilated fume hood.[24]
Conclusion
The chlorosulfonyl functional group is a powerful and versatile tool in modern organic synthesis with profound implications for drug discovery and development. Its predictable yet tunable reactivity allows for the efficient construction of a wide range of valuable molecules. A thorough understanding of the principles governing its synthesis and reactions, as detailed in this guide, is essential for any researcher or scientist aiming to harness its full potential. By combining a solid theoretical foundation with practical, safety-conscious experimental design, the chlorosulfonyl group will undoubtedly continue to be a key player in the advancement of chemical and pharmaceutical sciences.
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National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
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Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
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ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Retrieved from [Link]
-
Saskoer. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Retrieved from [Link]
-
Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Retrieved from [Link]
-
Khan Academy. (n.d.). Sulfonation (video) | Hydrocarbons. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Retrieved from [Link]
-
YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]
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YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. Retrieved from [Link]
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Quora. (2023). What is the use of sulfonyl chloride?. Retrieved from [Link]
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PubMed. (2010). Reaction of chlorosulfonyl isocyanate with fluorosubstituted alkenes: evidence of a concerted pathway. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
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-
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5-(Chlorosulfonyl)-2-methylbenzoic acid: A Versatile Bifunctional Building Block in Modern Chemistry and Drug Discovery
Abstract
5-(Chlorosulfonyl)-2-methylbenzoic acid is a unique bifunctional molecule poised at the intersection of medicinal chemistry, materials science, and analytical chemistry. Its structure, featuring both a highly reactive chlorosulfonyl group and a versatile carboxylic acid moiety, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in established chemical principles and supported by field-proven insights. We will delve into its pivotal role in the synthesis of therapeutic agents, its utility in the functionalization of advanced materials, and its application as a derivatizing agent for sensitive analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their research endeavors.
Introduction to this compound
1.1. Chemical Properties and Structure
This compound, with the CAS Number 89001-57-0, is a white to off-white crystalline solid.[1] Its molecular structure is characterized by a benzene ring substituted with a methyl group, a carboxylic acid group, and a chlorosulfonyl group. The presence of both a highly electrophilic sulfonyl chloride and a nucleophilic/anionic carboxylate group on the same aromatic scaffold underpins its diverse reactivity and broad utility in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 89001-57-0 | [2] |
| Molecular Formula | C₈H₇ClO₄S | [2] |
| Molecular Weight | 234.65 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data not consistently available; related compounds have melting points in the range of 150-230 °C. | |
| Solubility | Likely soluble in aprotic organic solvents like DCM, Chloroform, Acetonitrile, THF, DMF, and DMSO. Sparingly soluble to insoluble in water, with which it reacts. | [3] |
1.2. Synthesis and Reactivity
The most common synthetic route to this compound is the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid).[4] This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the sulfonating agent. The directing effects of the ortho-para directing methyl group and the meta-directing carboxylic acid group favor the introduction of the chlorosulfonyl group at the 5-position.[4]
The synthetic value of this compound is derived from the distinct reactivity of its two functional groups:
-
The Chlorosulfonyl Group (-SO₂Cl): This is a highly reactive electrophile. Its primary utility lies in the synthesis of sulfonamides through reaction with primary or secondary amines.[4] It can also react with other nucleophiles, such as alcohols and phenols, to form sulfonate esters.
-
The Carboxylic Acid Group (-COOH): This group can undergo a wide range of reactions typical of carboxylic acids, including esterification, amidation (forming an amide bond), and conversion to an acyl chloride. This allows for the introduction of a second point of diversity or a point of attachment to other molecules or surfaces.
Figure 2: Mechanism of action of loop diuretics on the Na-K-2Cl cotransporter.
2.2. Development of Antidiabetic Agents
The sulfonylurea class of drugs is a mainstay in the treatment of type 2 diabetes. These compounds act by stimulating insulin release from the beta cells of the pancreas. [5]The general synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. [6]this compound can be readily converted to the corresponding sulfonamide, which can then be reacted with various isocyanates to generate a library of novel sulfonylurea derivatives for screening as potential antidiabetic agents.
-
Synthetic Strategy:
-
Reaction of this compound with ammonia to yield 5-sulfamoyl-2-methylbenzoic acid.
-
Activation of the carboxylic acid (e.g., to an acyl chloride or via coupling agents).
-
Reaction with an amine to form a more complex sulfonamide scaffold.
-
Reaction of the sulfonamide nitrogen with an isocyanate (R-N=C=O) to form the final sulfonylurea product.
-
Figure 3: General synthetic workflow for sulfonylurea derivatives.
2.3. Probing Enzyme Active Sites
The high reactivity of the sulfonyl chloride group makes it a potential tool for covalent modification of enzyme active sites. Specifically, it can react with nucleophilic amino acid residues such as serine, threonine, tyrosine, or lysine. [7]By incorporating this compound into a molecule designed to bind to a specific enzyme's active site, the sulfonyl chloride can act as a "warhead" to form an irreversible covalent bond with a nearby nucleophilic residue. This can be a powerful strategy for developing highly potent and long-acting enzyme inhibitors.
-
Application in Chemical Biology: This approach is not only useful for drug development but also in chemical biology for identifying and characterizing enzyme active sites. A probe molecule containing this reactive group can be used to label an enzyme of interest, which can then be analyzed by techniques such as mass spectrometry to identify the exact site of covalent modification.
Figure 4: Covalent modification of an enzyme active site serine residue.
2.4. Experimental Protocol: General Synthesis of a Sulfonamide Derivative
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) to the solution and stir.
-
In a separate flask, dissolve the amine (1.0 - 1.1 eq) in the same anhydrous solvent.
-
Slowly add the amine solution dropwise to the stirred solution of this compound at room temperature or 0 °C, depending on the reactivity of the amine.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized sulfonamide should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound also makes it a valuable tool for the modification of polymers and the synthesis of functional materials.
3.1. Surface Functionalization of Polymers
The surface properties of polymers can be tailored for specific applications by introducing functional groups. This compound can be used to introduce sulfonic acid/sulfonate and/or carboxylic acid groups onto polymer surfaces that have appropriate reactive handles (e.g., hydroxyl or amine groups). This can be used to:
-
Increase Hydrophilicity: The introduction of polar sulfonic acid and carboxylic acid groups can significantly increase the hydrophilicity of a polymer surface, which is important for applications in biocompatible materials and membranes.
-
Create Ion-Exchange Surfaces: Sulfonated polymer surfaces can act as cation-exchange materials.
-
Provide Reactive Sites for Further Modification: The carboxylic acid group can be used as a handle for the covalent attachment of biomolecules, dyes, or other functional moieties. For example, functionalized polymer coatings are being explored for biodegradable magnesium alloys to improve their biocompatibility and control their degradation rate. [8]
Figure 5: Workflow for polymer surface functionalization and subsequent bio-conjugation.
3.2. Synthesis of Specialty Polyamides
Polyamides are a major class of high-performance polymers. By incorporating monomers containing sulfonate or sulfonamide groups into the polymer backbone, new polyamides with unique properties can be created. This compound can be used as a comonomer in the synthesis of such specialty polyamides, potentially imparting properties like improved thermal stability, altered solubility, and ion-conductive properties.
Analytical Applications
4.1. Derivatizing Agent for Chromatography
In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), some analytes lack a chromophore or fluorophore, making them difficult to detect with common UV-Vis or fluorescence detectors. Derivatization is a technique where the analyte is reacted with a "tagging" agent to introduce a detectable group. The carboxylic acid group of this compound can be activated and reacted with hydroxyl or amino groups on an analyte, while the sulfonyl chloride can react with amino groups. This introduces a strongly UV-absorbing benzene ring, enhancing the detectability of the analyte.
Summary and Future Outlook
This compound is a highly versatile and valuable building block for chemical research. Its dual reactivity allows for the straightforward synthesis of a wide range of functional molecules. In medicinal chemistry, it is a key precursor for the development of novel sulfonamide-based therapeutics, including diuretics and antidiabetic agents, and can be used to create covalent enzyme inhibitors. In materials science, it offers a convenient route to the functionalization of polymer surfaces and the synthesis of specialty polymers. Furthermore, its potential as a derivatizing agent in analytical chemistry highlights its broad utility. As the demand for novel, functional molecules continues to grow across various scientific disciplines, the applications of this compound are expected to expand further, solidifying its role as a cornerstone of modern synthetic chemistry.
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Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402–406. [Link]
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Semantic Scholar. (n.d.). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Retrieved from [Link]
-
Vietnam Journal of Science, Technology and Engineering. (n.d.). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved from [Link]
-
Jones, L. H., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(9), 2273–2279. [Link]
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Sturm, K., Muschaweck, R., & Hropot, M. (1983). 5-sulfamoylorthanilic acids, a sulfonamide series with salidiuretic activity. Journal of Medicinal Chemistry, 26(8), 1174–1187. [Link]
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-
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-
Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629-6634. [Link]
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Li, C., et al. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature Communications, 11(1), 1-8. [Link]
-
ACS Publications. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Retrieved from [Link]
-
Khan Academy. (n.d.). Covalent modifications to enzymes. Retrieved from [Link]
-
Pharmacy 180. (n.d.). SAR of Loop Diuretics. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1026030-54-5, 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
- Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
NIST. (n.d.). Benzoic acid, 2-methyl-. Retrieved from [Link]
-
PubMed. (2018). Advances in functionalized polymer coatings on biodegradable magnesium alloys - A review. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
Kyushu University. (n.d.). Development of polymer-wrapping methods for functionalization of carbon materials. Retrieved from [Link]
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Safety, handling, and storage information for 5-(Chlorosulfonyl)-2-methylbenzoic acid
All waste containing this compound must be treated as hazardous waste. Chemical waste generators are responsible for proper classification and disposal in accordance with all local, regional, and national regulations. [3]Do not dispose of this chemical down the drain. [3]
References
A Technical Guide to 5-(Chlorosulfonyl)-2-methylbenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 5-(chlorosulfonyl)-2-methylbenzoic acid, a key building block in synthetic and medicinal chemistry. We will delve into its chemical properties, commercial availability, quality considerations, and practical applications, with a focus on providing actionable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: A Versatile Bifunctional Reagent
This compound (CAS Number: 89001-57-0) is a bifunctional organic compound featuring both a carboxylic acid and a highly reactive chlorosulfonyl group.[1] This unique combination of functional groups allows for sequential and selective reactions, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2] The strategic placement of the methyl group and the ortho-positioning of the carboxylic acid to the methyl group influence the reactivity and conformational properties of its derivatives.
The chlorosulfonyl group serves as a reactive handle for the introduction of sulfonamide moieties, a common pharmacophore in many drug classes.[1] Simultaneously, the carboxylic acid provides a site for further modification, such as esterification or amidation, to modulate the physicochemical properties and biological activity of the target molecule.[1]
Commercial Availability and Key Suppliers
This compound is commercially available from a range of suppliers, catering to both research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available quantities, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Below is a summary of prominent suppliers and their typical offerings. Please note that availability and specifications are subject to change, and it is always recommended to consult the supplier directly for the most current information.
| Supplier | Typical Purity | Available Quantities | Custom Synthesis |
| ChemScene | ≥98% | Grams to Kilograms | Yes |
| Opulent Pharma | Custom | Custom | Yes[3] |
| BLD Pharm | ≥97% | Grams to Kilograms | Yes[4] |
| BenchChem | ≥97% | Grams to Kilograms | Yes[1] |
| Aladdin Scientific | min 97% | Grams | No[5] |
Note: This table is not exhaustive but represents a selection of suppliers found in the public domain. Purity levels and available quantities are based on publicly available data and may vary.
Quality Control and Analytical Methods
For researchers and drug development professionals, the purity and impurity profile of a starting material like this compound are of paramount importance. The presence of impurities can lead to side reactions, lower yields, and the formation of undesired byproducts that can be difficult to separate from the target compound.
Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis is a critical document that should be requested from the supplier. A typical CoA for this compound should include:
-
Appearance: Visual description of the material.
-
Identity: Confirmation of the chemical structure, typically by ¹H NMR and/or Mass Spectrometry.
-
Purity: Determined by a quantitative analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
-
Water Content: Measured by Karl Fischer titration, as moisture can hydrolyze the reactive chlorosulfonyl group.
-
Residual Solvents: Analysis by Gas Chromatography (GC) to detect any remaining solvents from the synthesis and purification process.
Common Impurities
The most common route to this compound is the direct chlorosulfonation of 2-methylbenzoic acid (o-toluic acid) using chlorosulfonic acid.[1] This reaction can potentially lead to the formation of isomeric impurities, where the chlorosulfonyl group is introduced at different positions on the aromatic ring. The directing effects of the methyl and carboxylic acid groups favor substitution at the 5-position, but other isomers may be formed in small quantities.
Another significant impurity to be aware of is the corresponding sulfonic acid, formed by the hydrolysis of the chlorosulfonyl group. This can occur if the compound is exposed to moisture during synthesis, purification, or storage.
Caption: Potential impurity sources in the synthesis of this compound.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a versatile building block for creating libraries of compounds for screening and lead optimization in drug discovery.
Synthesis of Sulfonamides
The primary application of this reagent is in the synthesis of sulfonamides. The chlorosulfonyl group reacts readily with primary and secondary amines to form a stable sulfonamide linkage.[1] This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide Derivative
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of sulfonamides.
Further Functionalization
The carboxylic acid group provides an additional point for diversification. It can be converted to an ester, an amide, or reduced to an alcohol, allowing for the fine-tuning of the molecule's properties. This dual reactivity is particularly useful in fragment-based drug discovery, where small, functionalized molecules are combined to build more potent and selective drug candidates.
Safe Handling, Storage, and Disposal
This compound and other sulfonyl chlorides are reactive and require careful handling.
Personal Protective Equipment (PPE)
Always work in a well-ventilated fume hood and wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
Handling
-
Avoid inhalation of dust and vapors.[6]
-
Prevent contact with skin and eyes.[6]
-
Keep away from moisture, as it can hydrolyze the sulfonyl chloride, releasing corrosive hydrochloric acid.[6]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to moisture.[6]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[6]
-
ChemScene recommends storage at 4°C.[7]
Spills and Disposal
-
In case of a spill, do not use water.[6] Use an inert absorbent material to contain the spill.
-
Dispose of the waste in accordance with local, state, and federal regulations.[8] Small amounts of sulfonyl chlorides can be quenched by slowly adding them to a stirred solution of sodium bicarbonate.
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis, particularly in the field of drug discovery. Its bifunctional nature allows for the creation of diverse molecular scaffolds, and a thorough understanding of its properties, commercial availability, and safe handling is essential for its effective use in the laboratory. By carefully selecting suppliers, scrutinizing the quality of the material, and adhering to safe laboratory practices, researchers can confidently employ this powerful building block in their synthetic endeavors.
References
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Aladdin Scientific. (n.d.). This compound, min 97%. Retrieved from [Link]
- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Retrieved from [Link]
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
-
Louisiana State University. (2023, January). Standard Operating Procedure: HANDLING CHEMICALS. Retrieved from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
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ACS Publications. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
CrystEngComm. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. RSC Publishing. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Chlorosulfonation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are pivotal intermediates in organic synthesis, serving as precursors to a wide array of functional groups, most notably sulfonamides, which are a cornerstone of many pharmaceutical agents.[1][2] The direct introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring, a reaction known as chlorosulfonation, is a robust and widely utilized transformation. This application note provides a comprehensive guide to the chlorosulfonation of aromatic compounds, delving into the mechanistic underpinnings, a detailed experimental protocol, critical safety considerations, and process optimization.
Mechanistic Insights: An Electrophilic Aromatic Substitution
The chlorosulfonation of an aromatic compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The reaction typically employs chlorosulfonic acid (ClSO₃H) as both the reagent and the solvent.
The key steps in the mechanism are:
-
Generation of the Electrophile: In the presence of at least two equivalents of chlorosulfonic acid, an equilibrium is established that generates the highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺).[3]
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic sulfur atom of the chlorosulfonium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Rearomatization: A base, typically the chlorosulfate anion (SO₃Cl⁻) present in the reaction medium, abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This restores the aromaticity of the ring and yields the final aromatic sulfonyl chloride product.
It is important to note that the initial reaction between the aromatic compound and one equivalent of chlorosulfonic acid can lead to the formation of a sulfonic acid.[3] A second equivalent of chlorosulfonic acid is then required to convert the sulfonic acid into the desired sulfonyl chloride.[3]
Visualizing the Workflow: From Reactant to Product
The following diagram illustrates the general workflow for the chlorosulfonation of an aromatic compound.
Caption: General experimental workflow for the chlorosulfonation of an aromatic compound.
Detailed Experimental Protocol: Chlorosulfonation of an Activated Aromatic Compound
This protocol provides a general procedure for the chlorosulfonation of an electron-rich aromatic compound. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.
Materials:
-
Aromatic starting material
-
Chlorosulfonic acid (ClSO₃H), freshly opened or distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Thermometer
-
Inert gas inlet (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet. Place the flask in an ice-salt bath.
-
Reagent Addition: Charge the flask with 4-5 molar equivalents of chlorosulfonic acid.[5] Begin stirring and cool the acid to 0 °C.
-
Substrate Addition: Dissolve one molar equivalent of the aromatic starting material in a minimal amount of anhydrous dichloromethane. Add this solution to the addition funnel.
-
Reaction: Add the solution of the aromatic compound dropwise to the stirred, cold chlorosulfonic acid, maintaining the internal temperature between 0 and 5 °C.[6] The rate of addition should be controlled to prevent a rapid increase in temperature and excessive fuming.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable method is available. For less reactive substrates, the reaction may require warming to room temperature or gentle heating.[5]
-
Workup - Quenching: Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[7] This step is highly exothermic and will generate HCl gas; therefore, it must be performed in a well-ventilated fume hood.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the initial organic solvent).
-
Washing: Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude aromatic sulfonyl chloride can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
Key Reaction Parameters and Optimization
The success of a chlorosulfonation reaction is dependent on several factors. The following table summarizes key parameters for consideration:
| Parameter | Influence on the Reaction | Typical Conditions & Considerations |
| Substrate Reactivity | Electron-rich aromatic compounds undergo chlorosulfonation more readily than electron-deficient ones. | For deactivated rings, higher temperatures and longer reaction times may be necessary. The use of a catalyst, such as sulfamic acid, can improve yields and reduce side reactions like sulfone formation.[10] |
| Stoichiometry | An excess of chlorosulfonic acid is generally used to drive the reaction to completion and to serve as the solvent.[1] | A molar ratio of 4:1 to 6:1 of chlorosulfonic acid to the aromatic substrate is common.[10] |
| Temperature | The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. | Initial addition is often carried out at 0-5 °C. For some substrates, the reaction may be allowed to warm to room temperature or be gently heated to achieve full conversion.[6][10] |
| Reaction Time | Dependent on the substrate's reactivity and the reaction temperature. | Typically ranges from 1 to 6 hours.[10] Monitoring by TLC is recommended to determine the optimal reaction time. |
| Solvent | Chlorosulfonic acid often serves as the solvent. In some cases, an inert co-solvent like dichloromethane can be used.[6] | The use of a co-solvent can aid in the dissolution of solid starting materials and help control the reaction temperature. |
Safety: A Critical Consideration
Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.[11][12]
Hazards:
-
Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[13][14]
-
Violent Reaction with Water: Reacts violently with water, releasing large amounts of heat and toxic fumes of hydrochloric acid and sulfuric acid.[11][15]
-
Inhalation Hazard: The vapors are extremely irritating and can cause delayed lung damage.[14]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[16]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber).[17]
-
Body Protection: Wear a lab coat, and for larger scale operations, a chemical-resistant apron or suit is recommended.[16]
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of exposure to high concentrations of vapor, a respirator with an acid gas cartridge or a self-contained breathing apparatus should be used.[14]
Handling and Storage:
-
Always handle chlorosulfonic acid in a well-ventilated fume hood.[16][18]
-
Store in a cool, dry, well-ventilated area away from water, bases, and combustible materials.[16]
-
Keep containers tightly closed.[18]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13][18]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][18]
-
Spills: Neutralize small spills with a suitable absorbent material (e.g., sodium bicarbonate or sand). For larger spills, evacuate the area and contact emergency services. Do not use water to clean up spills.[11]
References
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- Chlorosulfonic Acid. Veolia North America.
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- Chlorosulfonic Acid Safety D
- SAFETY DATA SHEET - Chlorosulfonic acid. Fisher Scientific.
- CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Taylor & Francis Online.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Process for the preparation of aromatic sulfonyl chlorides.
- Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.
- What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
- Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use.
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- Aromatic sulfon
- Sulfonyl chloride synthesis by chlorosulfon
- Chlorosulfonic acid SDS. ECHEMI.
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- How to carry out a sulfonation reaction?
- Sandmeyer Chlorosulfonylation of (Hetero)
- Sandmeyer Chlorosulfonylation of (Hetero)
- The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT.
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- (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses Procedure.
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Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-(Chlorosulfonyl)-2-methylbenzoic acid
Introduction: A Versatile Bifunctional Scaffold for Drug Discovery
Sulfonamides are a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in modern drug discovery. 5-(Chlorosulfonyl)-2-methylbenzoic acid is a particularly valuable bifunctional building block for this purpose.[2] Its structure presents two key functionalities: a highly reactive chlorosulfonyl group and a carboxylic acid moiety.[2] This unique combination allows for the selective formation of a stable sulfonamide linkage while retaining a carboxylic acid handle for further molecular elaboration, enabling the modulation of physicochemical properties such as solubility and target binding affinity.[2]
The significant difference in reactivity between the sulfonyl chloride and the carboxylic acid groups is a key feature of this reagent. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form sulfonamides.[2][3] The carboxylic acid, being a weaker electrophile, generally remains intact under the conditions used for sulfonamide formation, allowing for a chemoselective, one-pot synthesis without the need for protecting groups.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of N-substituted-5-(aminosulfonyl)-2-methylbenzoic acids. We will detail both standard and environmentally benign aqueous synthetic protocols, discuss the underlying mechanistic principles, provide guidance on product characterization, and outline essential safety precautions.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 89001-57-0 | [4][5] |
| Molecular Formula | C₈H₇ClO₄S | [4] |
| Molecular Weight | 234.65 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 138-140 °C | |
| Solubility | Soluble in DMSO, DMF, THF, Dichloromethane |
Reaction Mechanism and Scientific Rationale
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction at the sulfur atom.
Causality Behind Experimental Choices:
-
The Nucleophile: The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.
-
The Leaving Group: The chloride ion is an excellent leaving group, facilitating the reaction.
-
The Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or sodium carbonate, is crucial to neutralize this acid.[1] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Solvent System: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid. However, as we will demonstrate, an aqueous system with an inorganic base can also be effectively employed, offering a greener alternative.
Experimental Protocols
Herein, we provide two detailed, validated protocols for the synthesis of sulfonamides using this compound.
Protocol 1: Standard Synthesis in an Organic Solvent
This protocol is a robust and widely applicable method for the synthesis of a broad range of sulfonamide derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Rotary evaporator
Workflow Visualization:
Caption: Standard workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Green Synthesis in an Aqueous Medium
This protocol offers a more environmentally friendly approach, avoiding the use of chlorinated organic solvents. It is particularly effective for water-soluble amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
Workflow Visualization:
Caption: Aqueous workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[1]
-
Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring.[1]
-
Sulfonyl Chloride Addition: Slowly add solid this compound (11 mmol) to the mixture in portions, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Precipitation: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 10% HCl. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Drying and Recrystallization: Dry the crude product under a vacuum. For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide derivative.[1]
Data Interpretation and Characterization
Confirming the structure and purity of the synthesized sulfonamide is a critical final step.
Expected Characterization Data for a Representative Product (e.g., 2-methyl-5-(phenylsulfamoyl)benzoic acid):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both rings will appear in the range of δ 7.0-8.5 ppm. The methyl group protons will be a singlet around δ 2.4-2.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet at δ >10 ppm. The N-H proton of the sulfonamide will also be a broad singlet, with its chemical shift being solvent and concentration-dependent. |
| ¹³C NMR | Aromatic carbons will be observed in the δ 120-145 ppm region. The methyl carbon will be around δ 20 ppm. The carboxylic acid carbonyl carbon will be downfield, typically >165 ppm. |
| FT-IR | Characteristic N-H stretching of the sulfonamide will be seen around 3300-3200 cm⁻¹. Asymmetric and symmetric S=O stretching vibrations will appear as strong bands around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C=O stretch of the carboxylic acid will be a strong band around 1700 cm⁻¹. |
| ESI-MS | The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the synthesized sulfonamide. |
Safety and Handling Precautions
As a Senior Application Scientist, I must emphasize that safety is paramount in the laboratory.
-
This compound: This compound is corrosive and reacts with water.[6] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[6]
-
Solvents: Dichloromethane is a suspected carcinogen. Pyridine and triethylamine are flammable and have strong odors. All organic solvents should be handled in a well-ventilated fume hood.
-
Acids and Bases: Hydrochloric acid is corrosive. Handle with care.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of novel sulfonamides. The protocols detailed in these application notes, grounded in established chemical principles, provide researchers with robust and adaptable methods for creating diverse molecular scaffolds. The ability to perform this reaction chemoselectively without the need for protecting groups, coupled with the option of using environmentally benign aqueous conditions, makes this a valuable tool in the arsenal of medicinal and synthetic chemists. By following these guidelines and adhering to strict safety protocols, scientists can efficiently generate libraries of sulfonamide-containing benzoic acids for further investigation in drug discovery and development programs.
References
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
-
Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]
-
GCW Gandhi Nagar Jammu. 2. Carboxyl protecting groups. Retrieved from [Link]
-
ResearchGate. (2014, June). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y=2,3-(CH3)2; 2,4-(CH3)2; 2,5- (CH3)2; 2-CH3, 4-Cl; 2-CH3, 5-Cl; 3-CH3, 4-Cl; 2,4-Cl2 or 3,4-Cl2). Retrieved from [Link]
-
Walsh Medical Media. Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. Retrieved from [Link]
-
PubChem. This compound (C8H7ClO4S). Retrieved from [Link]
-
NIH. (2014, December 1). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
-
PubChem. Benzoic acid, 2-amino-5-(aminosulfonyl)- | C7H8N2O4S | CID 67307. Retrieved from [Link]
-
Organic Chemistry Portal. Base-Mediated Synthesis of Anhydrides from Activated Amides. Retrieved from [Link]
-
ResearchGate. Protection and deprotection of carboxylic acid group. Retrieved from [Link]
- Google Patents. (1998, September 22). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
-
Chemical Science (RSC Publishing). (2023, October 9). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Retrieved from [Link]
-
CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]
-
LookChem. Cas 89001-57-0,Benzoic acid, 5-(chlorosulfonyl). Retrieved from [Link]
Sources
Application of 5-(Chlorosulfonyl)-2-methylbenzoic acid in Pharmaceutical Intermediate Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-(Chlorosulfonyl)-2-methylbenzoic acid is a pivotal bifunctional reagent in modern medicinal chemistry, prized for its ability to serve as a scaffold for complex pharmaceutical agents. Its structure, featuring a highly reactive chlorosulfonyl group and a versatile carboxylic acid moiety, allows for sequential and directed modifications, making it an invaluable starting material for a range of drug classes. This document provides an in-depth guide to its application, focusing on the synthesis of key intermediates for sulfonylurea antidiabetics and other pharmacologically active compounds. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical process considerations to ensure reproducible and high-yield synthetic outcomes.
Introduction: The Strategic Importance of a Bifunctional Building Block
Sulfonamides are a cornerstone of pharmaceutical development, exhibiting a vast spectrum of biological activities including antimicrobial, antidiabetic, antiviral, and anticancer properties.[1][2][3] The reliable incorporation of the sulfamoyl group (-SO₂NH-) into molecular frameworks is therefore a critical capability in drug discovery. This compound (CAS 89001-57-0) emerges as a superior building block for this purpose due to its dual functionality.[4][5]
The molecule's value is derived from the distinct reactivity of its two functional groups:
-
The Chlorosulfonyl Group (-SO₂Cl): This group is a potent electrophile, reacting readily with nucleophiles like primary and secondary amines to form stable sulfonamide bonds. This reaction is the linchpin of its utility.[4]
-
The Carboxylic Acid Group (-COOH): This group offers a secondary site for modification, such as amide bond formation, esterification, or serving as a directing group in further aromatic substitutions. This allows for the extension and diversification of the molecular structure after the sulfonamide has been formed.
This guide will demonstrate how these functionalities are leveraged in multi-step syntheses to create advanced pharmaceutical intermediates.
Physicochemical Properties & Safe Handling
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 89001-57-0 | [5] |
| Molecular Formula | C₈H₇ClO₄S | [6] |
| Molecular Weight | 234.66 g/mol | [6] |
| Appearance | White to off-white solid | General Knowledge |
| Storage | Store at 4°C, keep dry | [6] |
Safety & Handling Precautions: Aryl sulfonyl chlorides are hazardous reagents that demand careful handling in a controlled laboratory environment.
-
Corrosivity: This class of compounds is corrosive and can cause severe skin burns and eye damage.[7][8] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Reactivity with Water: The chlorosulfonyl group reacts violently with water and moisture, hydrolyzing to the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas.[7][8] All reactions must be conducted under anhydrous conditions using dry glassware and inert atmospheres (e.g., nitrogen or argon).
-
Inhalation: Avoid inhaling dust or vapors. All manipulations should be performed within a certified chemical fume hood.[7]
Core Reactivity: The Sulfonamide Bond Formation
The primary application of this compound is its reaction with amines to form sulfonamides. This is a nucleophilic acyl substitution reaction at the sulfur atom.
Mechanism Insight: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles:
-
It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
It can activate the amine nucleophile, increasing its reactivity.
The choice of solvent is crucial; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the sulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Application Protocol 1: Synthesis of a Glibenclamide Precursor
Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[9] this compound is a key starting material for a related structural class, demonstrating the core synthetic strategy. The following protocol outlines the synthesis of a key sulfonamide intermediate.
Overall Reaction Scheme: The first step involves the reaction of this compound with an appropriate amine, followed by subsequent modifications to yield the final sulfonylurea. Here, we focus on the critical sulfonamide formation step.
Caption: Workflow for Glibenclamide precursor synthesis.
Detailed Step-by-Step Protocol:
Materials and Equipment:
-
This compound (1.0 eq)
-
4-(2-Aminoethyl)benzenesulfonamide (1.0 eq)
-
Anhydrous Pyridine (as solvent and base)
-
1M Hydrochloric Acid (HCl)
-
Ethanol, Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Setup: Under an inert atmosphere (N₂), add 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous pyridine (approx. 5-10 mL per gram of amine) to the flask and stir until the amine is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add this compound (1.0 eq) portion-wise to the stirred, cooled solution over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Afterwards, remove the ice bath and allow the mixture to warm to room temperature, stirring overnight (approx. 16 hours).
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl. A white precipitate should form. Causality Note: This step neutralizes the pyridine and precipitates the carboxylic acid product, which is insoluble in the acidic aqueous medium.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining pyridine hydrochloride salt.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.
Expected Results: This procedure typically yields the desired sulfonamide intermediate in good yield (75-85%) and high purity after recrystallization.
Table 2: Representative Data for Sulfonamide Intermediate Synthesis
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Characteristically sharp range |
| ¹H NMR | Conforms to expected structure |
Application Protocol 2: Synthesis of a Sildenafil-type Intermediate
The versatility of this compound extends to the synthesis of intermediates for other drug classes, such as phosphodiesterase 5 (PDE5) inhibitors. A key structural motif in many of these drugs is an N-alkylated piperazine ring attached to a sulfonyl group.
Protocol: Synthesis of 2-methyl-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
This protocol is adapted from synthetic routes described in the patent literature for Sildenafil and related compounds.[10]
Materials and Equipment:
-
This compound (1.0 eq)
-
N-methylpiperazine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Separatory funnel, Round-bottom flask, Magnetic stirrer
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of N-methylpiperazine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 30-45 minutes. Causality Note: A slight excess of the amine is used. One equivalent acts as the nucleophile, while the second equivalent acts as the base to neutralize the generated HCl.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess N-methylpiperazine), water, and brine.
-
Extraction: The product is a zwitterionic species or a salt. To isolate it, adjust the pH of the aqueous layer. First, make it basic with 1M NaOH to deprotonate the piperazinium salt, then carefully acidify with 1M HCl to precipitate the carboxylic acid product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a robust and versatile reagent for pharmaceutical synthesis. Its orthogonal functional groups—a highly reactive sulfonyl chloride and a modifiable carboxylic acid—provide a strategic advantage for building complex molecules. By understanding its reactivity and adhering to meticulous, anhydrous protocols, researchers can reliably synthesize key sulfonamide intermediates for a diverse range of therapeutic agents, from antidiabetics to PDE5 inhibitors, underscoring its continued importance in the drug development pipeline.
References
- Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
- Vertex AI Search.
- Zafar, W., Sumrra, S., & Chohan, Z. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
- Benchchem. This compound | 89001-57-0.
- Opulent Pharma. This compound.
- ChemicalBook. Glibenclamide synthesis.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)
- Google Patents. (2016). CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl)
- ChemScene. 89001-57-0 | this compound.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Chlorosulfonyl)benzoic acid.
-
Mhlongo, N. N., & de la Torre, B. G. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Chemistry – A European Journal, 27(64), 16028-16035. [Link]
Sources
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- 10. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]
Application Notes & Protocols: 5-(Chlorosulfonyl)-2-methylbenzoic acid as a Versatile Building Block in Custom Synthesis
Introduction
5-(Chlorosulfonyl)-2-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and custom synthesis. Its structure, which includes both a reactive sulfonyl chloride and a carboxylic acid group, allows for selective chemical modifications. This makes it a valuable scaffold for creating a variety of molecular structures. The methyl group on the benzene ring provides both steric and electronic influences that can be used to fine-tune the properties of the final compounds. This guide offers an in-depth look at the synthetic potential of this building block for researchers, scientists, and professionals in drug development. It covers its basic reactivity, detailed protocols for important chemical transformations, and its use in creating biologically active molecules.
Core Reactivity and Strategic Advantages
The synthetic utility of this compound comes from the different reactivity of its two functional groups. The sulfonyl chloride (-SO₂Cl) is highly electrophilic and reacts readily with nucleophiles like amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters. In contrast, the carboxylic acid (-COOH) group can be used for amide bond formation, esterification, or other reactions typical for carboxylic acids. This orthogonality allows for a controlled, stepwise construction of the molecular scaffold, which is essential in modern synthetic chemistry.[1]
The methyl group's position next to the carboxylic acid creates steric hindrance, which can affect the reactivity of the carboxyl group. This can be useful for directing reactions to the more accessible sulfonyl chloride group first. Additionally, the electron-donating nature of the methyl group can subtly adjust the reactivity of the aromatic ring.
Key Applications in Custom Synthesis
The main use of this compound is as a scaffold for synthesizing complex molecules, especially in drug discovery. The resulting sulfonamides and other derivatives have been studied for a range of biological activities. Sulfonamides, in particular, are a key component of many antibacterial, anticancer, and anti-inflammatory drugs.[2]
Table 1: Overview of Key Reactions and Applications
| Reaction Type | Nucleophile | Resulting Functional Group | Key Applications & Significance |
| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamide (-SO₂NHR) | Forms the core of many antibacterial, diuretic, and anticancer drugs. Allows for the easy introduction of diverse side chains.[2][3] |
| Sulfonate Ester Formation | Alcohols/Phenols | Sulfonate Ester (-SO₂OR) | Used as intermediates in further synthetic steps or as final products with specific biological activities.[4] |
| Amide Bond Formation | Amines (after sulfonamide formation) | Amide (-CONHR) | Introduces a second point of diversity, which is important for creating libraries of compounds and for structure-activity relationship (SAR) studies.[5][6][7] |
| Esterification | Alcohols (after sulfonamide formation) | Ester (-COOR) | Modifies pharmacokinetic properties, such as solubility and metabolic stability. |
Experimental Protocols
The following protocols are designed for reproducibility, but optimization may be needed for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine to create the corresponding sulfonamide. This is a common method for synthesizing sulfonamides.[2][3]
Workflow Diagram:
Caption: Workflow for N-substituted sulfonamide synthesis.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, at a concentration of about 0.1-0.5 M).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0 °C.
-
Reagent Addition: In a separate vial, dissolve the amine (1.0-1.2 eq.) and the base (1.5-2.0 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the cooled sulfonyl chloride solution over 10-20 minutes. A slight excess of the amine and a base are needed to neutralize the HCl produced during the reaction.[2][3]
-
Reaction: Let the mixture warm to room temperature and continue stirring. The reaction time can range from 2 to 16 hours, depending on the amine's reactivity.
-
Monitoring: Check the reaction's progress using TLC or LC-MS until the starting sulfonyl chloride is gone.
-
Work-up: When the reaction is finished, add 1 M HCl to quench it. Move the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Final Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent to get the pure N-substituted sulfonamide derivative.
Trustworthiness Note: The reaction's progress should be watched closely. The formation of a salt, like triethylammonium chloride, is often seen as a precipitate. The acidic work-up is necessary to remove any unreacted amine and the base.
Protocol 2: Orthogonal Derivatization - Amide Bond Formation from a Pre-formed Sulfonamide
This protocol describes how to further modify the carboxylic acid part of a sulfonamide made in Protocol 1. Standard peptide coupling reagents are used for this.[6][7]
Reaction Scheme:
Caption: Amide bond formation from the sulfonamide intermediate.
Materials:
-
Sulfonamide-carboxylic acid derivative (from Protocol 1)
-
Amine of choice
-
Peptide coupling reagent (e.g., HATU, HBTU, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), DCM)
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: Dissolve the sulfonamide-carboxylic acid (1.0 eq.), the selected amine (1.1-1.5 eq.), and the coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous polar aprotic solvent like DMF.
-
Base Addition: Add the base (e.g., DIPEA, 2.0-3.0 eq.) to the mixture and stir at room temperature. The base is needed to activate the carboxylic acid and neutralize any acidic byproducts.
-
Reaction and Monitoring: Stir the reaction for 4-24 hours. Monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, add water to the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry, concentrate, and purify the crude product by column chromatography or recrystallization to get the final di-substituted product.
Expertise Insight: The choice of coupling reagent and base can greatly affect the reaction's efficiency and the potential for racemization if chiral amines are used. HATU is often chosen for its high efficiency and low rates of epimerization.[8]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat. It can irritate the skin, eyes, and respiratory system.[9][10] If contact occurs, flush the area with plenty of water. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.[9]
Conclusion
This compound is a highly useful and versatile building block for custom synthesis, providing a dependable platform for creating molecular diversity. The different reactivity of its sulfonyl chloride and carboxylic acid groups, along with the influence of the methyl group, gives synthetic chemists a strategic tool for efficiently building complex molecules. The protocols provided here offer a strong starting point for researchers to explore the full potential of this valuable reagent in their synthetic work, especially in the search for new therapeutic agents.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2652832/]
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem. [URL: https://www.benchchem.com/application-notes/24-dichlorobenzenesulfonyl-chloride]
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [URL: https://www.researchgate.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [URL: https://macmillan.princeton.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03639]
- Sulphuryl Chloride. SD Fine-Chem. [URL: https://www.sdfine.com/media/msds/sd_msds_S01295.pdf]
- Benzene Sulfonyl Chloride Hazard Summary. NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0202.pdf]
- Amide coupling reaction in medicinal chemistry. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
- Sulfuryl chloride. Santa Cruz Biotechnology.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017830/]
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [URL: http://www.growingscience.com/ac/Vol7/ac_2022_14.pdf]
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [URL: https://www.researchgate.net/publication/356133719_Exploring_the_amide_coupling_of_carboxylic_acids_with_amines_using_green_solvent_limonene]
- This compound. Benchchem. [URL: https://www.benchchem.com/product/B1069]
- Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
- ICSC 0198 - Sulphuryl Chloride. INCHEM. [URL: https://www.inchem.org/documents/icsc/icsc/eics0198.htm]
- Safety Data Sheet - Sulfuryl chloride. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC167730050]
- 2-Chloro-5-(methylsulfonyl)benzoic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/2-chloro-5-methylsulfonyl-benzoic-acid-cas-89938-62-5]
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202001099]
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/24/2/264]
- Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. Google Patents. [URL: https://patents.google.
- Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. [URL: https://www.researchgate.net/publication/329124446_Synthesis_of_Sulfonimidamide-Based_Amino_Acid_Building_Blocks_with_Orthogonal_Protecting_Groups]
- Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-5-chlorosulphonyl-2-methoxy-benzoic-acid-d1/]
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473837/]
- 5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-chlorosulfonyl-2-hydroxy-4-methylbenzoic-acid-119124-70-6]
- This compound (C8H7ClO4S). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/308449]
- 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid (C9H9ClO5S). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19042983]
- Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Google Patents. [URL: https://patents.google.
- 5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid. BLDpharm. [URL: https://www.bldpharm.com/products/85591-40-8.html]
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Analytical techniques for the characterization of 5-(Chlorosulfonyl)-2-methylbenzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Abstract
This technical guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound (CAS No: 89001-57-0), a key bifunctional intermediate in synthetic chemistry. The inherent reactivity of its chlorosulfonyl and carboxylic acid groups necessitates robust and precise analytical methods to ensure identity, purity, and stability.[1] This document outlines detailed, field-proven protocols for structural elucidation, purity assessment, and physicochemical analysis using a suite of orthogonal techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind methodological choices is explained to empower researchers in adapting these protocols for their specific applications in pharmaceutical and chemical development.
Introduction and Physicochemical Profile
This compound is a valuable building block in organic synthesis, primarily due to the distinct reactivity of its two functional groups. The aromatic ring is substituted with a methyl group, a carboxylic acid, and a highly reactive chlorosulfonyl group.[1] The chlorosulfonyl moiety serves as a potent electrophile for synthesizing sulfonamides, a critical class of compounds in medicinal chemistry, while the carboxylic acid offers a handle for further derivatization.[1]
Accurate characterization is paramount for its use in multi-step syntheses where purity and structural integrity directly impact reaction yield and the impurity profile of subsequent products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89001-57-0 | [2][3] |
| Molecular Formula | C₈H₇ClO₄S | [2][3] |
| Molecular Weight | 234.66 g/mol | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | [2] |
| InChIKey | FMWIOAWRARBKDQ-UHFFFAOYSA-N | [2] |
| Predicted pKa | 2.57 ± 0.25 | [2] |
| Topological Polar Surface Area | 79.8 Ų | [2] |
| Predicted XlogP | 1.8 | [4] |
Integrated Analytical Workflow
A comprehensive analysis of this reactive compound requires the integration of multiple analytical techniques. Spectroscopic methods provide structural confirmation, while chromatographic techniques are essential for assessing purity. The following workflow ensures a thorough and reliable characterization.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopic techniques are fundamental for confirming the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] For this compound, ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methyl group, while ¹³C NMR verifies the carbon framework. Due to the high reactivity of the sulfonyl chloride group with protic solvents (e.g., methanol), it is critical to use aprotic deuterated solvents to prevent sample degradation.[5]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis:
-
¹H NMR: Expect signals for the methyl protons (singlet, ~2.5-2.8 ppm), three aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton (>10 ppm, may exchange with trace water).
-
¹³C NMR: Expect signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and simple method to confirm the presence of the key functional groups. The sulfonyl chloride group gives rise to strong, characteristic absorption bands for the S=O stretches, which are distinct from other carbonyl-containing functional groups.[5]
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Instrumentation: An FTIR spectrometer with a DTGS or MCT detector.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Identify characteristic absorption bands.
Caption: Correlation between functional groups and their spectroscopic signatures.
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound, serving as a fundamental confirmation of its identity. When coupled with a separation technique like HPLC, it becomes a powerful tool for identifying impurities.[5] The fragmentation pattern can also offer structural information. Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[5]
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Parameters:
-
Ionization Mode: ESI negative ion mode is often preferred for carboxylic acids.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis: Look for the deprotonated molecular ion [M-H]⁻ at m/z corresponding to the molecular weight minus one proton. Analyze the isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1).
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[6] A reversed-phase method using a C18 column is ideal for separating the moderately polar this compound from potential non-polar impurities or more polar degradation products (e.g., the corresponding sulfonic acid from hydrolysis). An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
Protocol:
-
Instrumentation: An HPLC system with a UV detector, autosampler, column oven, and quaternary pump.
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Stock Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve with diluent.
-
Working Solution: Dilute the stock solution to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 230 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Purity Assessment: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: For assay determination, prepare a calibration curve using certified reference standards of known concentrations and perform a linear regression of peak area versus concentration.[5]
-
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the complete and reliable characterization of this compound. The integration of spectroscopic and chromatographic techniques ensures unambiguous structural confirmation and accurate purity assessment. These methods are essential for quality control in research, process development, and manufacturing environments, ensuring the material meets the stringent specifications required for its intended applications.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.
- Benzoic acid, 5-(chlorosulfonyl)-2-methyl- (9CI). Guidechem.
- This compound. Opulent Pharma.
- This compound (C8H7ClO4S). PubChemLite.
- This compound | 89001-57-0. Benchchem.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI.
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021).
- Experimental and theoretical study on benzoic acid derivatives. (2025).
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Application Note: A Robust RP-HPLC Method for Purity Assessment of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Abstract
This application note details the systematic development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-(Chlorosulfonyl)-2-methylbenzoic acid. This compound is a critical intermediate in pharmaceutical synthesis, and its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). The method development strategy addresses the challenges posed by the analyte's dual acidic and reactive functional groups. The final validated method is demonstrated to be specific, precise, and accurate for quantifying the main component and separating it from its primary hydrolysis degradant, 5-(sulfo)-2-methylbenzoic acid.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid and a reactive sulfonyl chloride group. Its purity is paramount, as impurities can lead to undesired side reactions and compromise the efficacy and safety of the final drug product. The most anticipated process-related impurity and degradant is the hydrolysis product, 5-(sulfo)-2-methylbenzoic acid, formed by the reaction of the sulfonyl chloride moiety with water.[1][2] A reliable analytical method is therefore essential to ensure the quality of this starting material.
Reversed-phase HPLC (RP-HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolving power and compatibility with a wide range of analytes.[3][4] This note provides a comprehensive guide, from initial method development considerations to a final, optimized protocol suitable for quality control environments.
Analyte Characteristics & Method Development Strategy
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Structure: The presence of both a carboxylic acid (pKa ≈ 4) and a highly reactive sulfonyl chloride group dictates the analytical approach.
-
Reactivity: Sulfonyl chlorides are susceptible to hydrolysis, which converts the -SO₂Cl group to a highly polar sulfonic acid (-SO₃H) group.[5] This transformation is the basis for the primary separation challenge. Care must be taken during sample preparation to minimize degradation.
-
Solubility: The compound is sparingly soluble in water but soluble in organic solvents like acetonitrile and methanol.
Our strategy, therefore, focuses on a reversed-phase method that can effectively separate the relatively nonpolar parent compound from its very polar sulfonic acid degradant.[6] The key is to control the ionization of the acidic functional groups to achieve good peak shape and reproducible retention.[7]
Initial Conditions Selection
-
Stationary Phase: A C18 (ODS) column was selected as the foundational stationary phase. Its hydrophobic nature provides strong retention for the aromatic parent compound. A standard dimension of 4.6 x 150 mm with 5 µm particles was chosen for initial screening.
-
Mobile Phase:
-
Aqueous Component (A): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). The low pH (~2) of this mobile phase is critical. It suppresses the ionization of both the carboxylic acid on the parent molecule and the sulfonic acid on the degradant, rendering them less polar and enabling retention on the C18 column.[6][7]
-
Organic Component (B): Acetonitrile (ACN) with 0.1% TFA. ACN is chosen for its low UV cutoff and favorable viscosity.[8]
-
-
Detection: A photodiode array (PDA) detector was used to scan for the optimal detection wavelength. The aromatic ring provides strong chromophores, and a wavelength of 235 nm was identified as providing maximum sensitivity for the parent compound.
-
Diluent: A mixture of Acetonitrile/Water (50:50 v/v) was chosen to ensure sample solubility while being compatible with the initial mobile phase conditions to prevent peak distortion.
Method Optimization Workflow
The initial screening was followed by a systematic optimization of the gradient elution to ensure baseline separation between this compound and its hydrolysis product.
Caption: HPLC Method Development Workflow.
The gradient was optimized to start with a high aqueous composition to retain the polar sulfonic acid degradant, followed by a ramp to a higher organic concentration to elute the parent compound. A final gradient slope was selected that provided a resolution (Rs) of > 3.0 between the two critical peaks.
Final Optimized HPLC Method and Protocol
Instrumentation and Reagents
-
HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector.
-
Data Acquisition and Processing Software (e.g., Empower™, Chromeleon™).
-
Analytical Balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC Grade Acetonitrile, Water, and Trifluoroacetic Acid (TFA).
-
Reference Standard: this compound.
-
Forced Degradation Sample: Prepare by dissolving a small amount of the standard in water and heating gently to generate the hydrolysis product for specificity checks.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA (v/v) in Water |
| Mobile Phase B | 0.1% TFA (v/v) in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Standard and Sample Preparation Protocol
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly.
-
-
Analysis Sequence:
-
Inject a blank (Diluent) to ensure no system peaks interfere.
-
Perform five replicate injections of the Standard Solution to establish system suitability.
-
Inject the Sample Solution(s).
-
System Trustworthiness: Validation and Suitability
To ensure the method is reliable for its intended purpose, it must adhere to established validation principles as outlined in ICH Q2(R1).[9][10][11] Before any sample analysis, a system suitability test (SST) must be performed to verify that the chromatographic system is performing adequately.[12][13]
System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration.[12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power.[14] |
| %RSD for Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and repeatability of the injector and system.[12][15] |
| Resolution (Rs) | ≥ 2.0 (between parent and degradant) | Confirms the method's ability to separate the main peak from its critical impurity.[13] |
Method Validation Summary (Conceptual)
A full validation would include the following tests:
-
Specificity: The method is proven to be specific by injecting a blank, the standard, and a spiked sample containing the hydrolysis degradant. No interfering peaks should be observed at the retention time of the main analyte.
-
Linearity: A linear relationship between concentration and peak area is established across a range (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of >0.999 is expected.
-
Accuracy: Determined by analyzing samples spiked with known amounts of analyte (spike recovery) at different concentration levels. Recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The RSD of results from multiple preparations on the same day.
-
Intermediate Precision (Inter-day): The RSD of results obtained on different days, by different analysts, or on different equipment.
-
Conclusion
The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the purity assessment of this compound. By carefully considering the analyte's chemical properties and employing a systematic optimization approach, this method successfully separates the active compound from its primary hydrolysis product. The protocol is suitable for routine quality control testing in a regulated pharmaceutical environment, ensuring the quality and consistency of this vital chemical intermediate.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Kanwal, N. (2015). ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Brendelberger, G. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Revised USPSystem Suitability Parameters. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Chromservis. (2024). HPLC system suitability parameters. Retrieved from [Link]
-
GlaxoSmithKline. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Canadian Journal of Chemistry. (1975). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Chlorosulfonyl)-2-ethoxybenzoic acid. Retrieved from [Link]
-
YouTube. (2021). 14 Principles of Reversed Phase HPLC. [Link]
-
ResearchGate. (2020). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]
-
PubChem. (n.d.). 5-Chlorosulphonyl-2-anisic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PubChemLite. (n.d.). This compound (C8H7ClO4S). Retrieved from [Link]
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Applikations- und Protokollhandbuch: Derivatisierung von 5-(Chlorsulfonyl)-2-methylbenzoesäure für analytische Zwecke
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 5-(Chlorsulfonyl)-2-methylbenzoesäure, einer Schlüsselreaktion für die quantitative Analyse in verschiedenen Matrices. Als Senior Application Scientist präsentiere ich hier nicht nur Protokolle, sondern auch die wissenschaftliche Begründung hinter den experimentellen Entscheidungen, um Robustheit und Reproduzierbarkeit in Ihrem Labor zu gewährleisten.
Einleitung: Die Notwendigkeit der Derivatisierung
5-(Chlorsulfonyl)-2-methylbenzoesäure ist ein bifunktionelles Molekül, dessen Reaktivität eine direkte Analyse mittels gängiger chromatographischer Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) oder der Gaschromatographie (GC) erschwert. Die hochreaktive Sulfonylchloridgruppe (-SO₂Cl) ist anfällig für Hydrolyse und kann mit polaren Lösungsmitteln oder Spuren von Wasser in der Probe oder dem analytischen System reagieren, was zu ungenauen und nicht reproduzierbaren Ergebnissen führt.
Die Derivatisierung wandelt die Sulfonylchloridgruppe in eine stabile kovalente Bindung um, typischerweise ein Sulfonamid oder einen Sulfonsäureester.[1] Dieser Prozess bietet mehrere entscheidende Vorteile:
-
Stabilität: Die resultierenden Derivate sind deutlich stabiler als das ursprüngliche Sulfonylchlorid und widerstandsfähiger gegenüber den Bedingungen der chromatographischen Analyse.
-
Verbesserte chromatographische Eigenschaften: Die Derivatisierung kann die Flüchtigkeit für die GC-Analyse erhöhen oder die Polarität für eine bessere Trennung in der HPLC-Umkehrphasenchromatographie (RP-HPLC) modifizieren.[2]
-
Erhöhte Detektierbarkeit: Durch die Einführung eines Chromophors oder Fluorophors über das Derivatisierungsreagenz kann die Nachweisempfindlichkeit, insbesondere bei UV- oder Fluoreszenzdetektion, erheblich verbessert werden.
Dieses Handbuch konzentriert sich auf zwei primäre Derivatisierungsstrategien: die Bildung von Sulfonamiden durch Reaktion mit Aminen und die Bildung von Sulfonsäureestern durch Reaktion mit Alkoholen.
Chemische Grundlagen der Derivatisierung
Die Kernreaktion ist ein nukleophiler Angriff auf das elektrophile Schwefelatom des Sulfonylchlorids. Das freie Elektronenpaar des Nukleophils (z. B. der Stickstoff eines Amins oder der Sauerstoff eines Alkohols) greift das Schwefelatom an, was zur Verdrängung des Chloridions führt.
Diagramm der allgemeinen Derivatisierungsreaktion:
Abbildung 1: Allgemeines Schema der Derivatisierungsreaktion.
Die Reaktion wird typischerweise in Gegenwart einer Base durchgeführt, um den als Nebenprodukt entstehenden Chlorwasserstoff (HCl) zu neutralisieren und das Reaktionsgleichgewicht in Richtung der Produktbildung zu verschieben.
Protokoll 1: Sulfonamid-Bildung für die HPLC-Analyse
Diese Methode ist ideal für die Analyse von 5-(Chlorsulfonyl)-2-methylbenzoesäure in komplexen Matrices, da die resultierenden Sulfonamide oft eine ausgezeichnete Stabilität und gute chromatographische Eigenschaften aufweisen. Die Reaktion mit einem primären oder sekundären Amin führt zur Bildung eines stabilen Sulfonamids.
Kausale Begründung der experimentellen Entscheidungen
-
Wahl des Amins: Ein aromatisches Amin wie Anilin oder eines seiner Derivate wird häufig gewählt, da der eingeführte Phenylring als starker Chromophor für die UV-Detektion bei Wellenlängen um 254 nm dient. Für dieses Protokoll wird exemplarisch Benzylamin verwendet.
-
Reaktionsmedium: Ein aprotisches Lösungsmittel wie Acetonitril wird bevorzugt, um eine unerwünschte Hydrolyse des Sulfonylchlorids zu verhindern.
-
Base: Eine organische Base wie Triethylamin (TEA) oder Pyridin wird verwendet, um das entstehende HCl zu neutralisieren, ohne mit dem Analyten oder dem Derivat zu interferieren.
Detailliertes experimentelles Protokoll
Materialien:
-
Probe, die 5-(Chlorsulfonyl)-2-methylbenzoesäure enthält
-
Acetonitril (ACN), HPLC-Qualität
-
Benzylamin (≥99 %)
-
Triethylamin (TEA, ≥99 %)
-
Wasser, HPLC-Qualität
-
Ameisensäure (für die mobile Phase)
-
Mikrozentrifugenröhrchen (1,5 mL)
-
Pipetten und Spitzen
-
Vortexmischer
-
Wasserbad oder Heizblock
Protokollablauf:
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der Probe in Acetonitril, um eine Stammlösung mit einer Konzentration von ca. 1 mg/mL zu erhalten.
-
Herstellung der Derivatisierungslösung: Bereiten Sie eine Lösung mit 10 mg/mL Benzylamin und 10 µL/mL Triethylamin in Acetonitril vor. Diese Lösung sollte frisch zubereitet werden.
-
Derivatisierungsreaktion:
-
Pipettieren Sie 100 µL der Probenlösung in ein Mikrozentrifugenröhrchen.
-
Fügen Sie 200 µL der Derivatisierungslösung hinzu.
-
Verschließen Sie das Röhrchen fest und mischen Sie es 10 Sekunden lang auf einem Vortexmischer.
-
Inkubieren Sie die Mischung 30 Minuten lang bei 60 °C in einem Wasserbad oder Heizblock.
-
Lassen Sie die Reaktion auf Raumtemperatur abkühlen.
-
-
Probenaufarbeitung: Fügen Sie 700 µL Wasser (HPLC-Qualität) hinzu, um die Reaktion zu stoppen und die Lösung für die HPLC-Analyse zu verdünnen. Mischen Sie erneut auf dem Vortexmischer.
-
Analyse: Überführen Sie die Lösung in ein HPLC-Fläschchen und analysieren Sie sie mittels RP-HPLC.
Abbildung 3: Workflow für die Derivatisierung zu Sulfonsäureester.
Startbedingungen für die GC-MS-Methode
-
Säule: DB-5ms oder ähnliche unpolare Säule (z. B. 30 m x 0,25 mm ID, 0,25 µm Filmdicke)
-
Trägergas: Helium, konstante Flussrate von 1,2 mL/min
-
Einlasstemperatur: 250 °C
-
Injektionsmodus: Split (z. B. 20:1)
-
Ofentemperaturprogramm: 80 °C für 1 min halten, dann mit 15 °C/min auf 280 °C erhöhen, 5 min halten.
-
MS-Transferleitung: 280 °C
-
Ionenquelle: 230 °C
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV
Validierung der analytischen Methode
Jede neu entwickelte analytische Methode muss validiert werden, um ihre Eignung für den vorgesehenen Zweck nachzuweisen. Die Validierung sollte gemäß den Richtlinien der International Conference on Harmonisation (ICH), insbesondere der Richtlinie Q2(R1), durchgeführt werden.
[3][4][5][6]Zusammenfassung der Validierungsparameter:
| Parameter | Zweck | Akzeptanzkriterien (Beispiel) |
| Spezifität | Nachweis, dass das Signal vom Analyten stammt und nicht von anderen Komponenten (z. B. Verunreinigungen, Matrixeffekte). | Basislinientrennung des Derivat-Peaks von allen anderen Peaks. |
| Linearität | Nachweis eines proportionalen Verhältnisses zwischen Konzentration und Messsignal über einen definierten Bereich. | Korrelationskoeffizient (r²) > 0,995. |
| Bereich | Der Konzentrationsbereich, in dem die Methode präzise, genau und linear ist. | Typischerweise 80-120 % der erwarteten Konzentration. |
| Genauigkeit | Die Übereinstimmung zwischen dem gemessenen und dem wahren Wert. Wird oft als prozentuale Wiederfindung ausgedrückt. | Wiederfindungsrate zwischen 98,0 % und 102,0 %. |
| Präzision | Die Streuung der Ergebnisse bei wiederholten Messungen derselben homogenen Probe. | Relative Standardabweichung (RSD) ≤ 2,0 %. |
| Nachweisgrenze (LOD) | Die niedrigste Konzentration des Analyten, die nachgewiesen, aber nicht notwendigerweise quantifiziert werden kann. | Signal-Rausch-Verhältnis von ca. 3:1. |
| Bestimmungsgrenze (LOQ) | Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann. | Signal-Rausch-Verhältnis von ca. 10:1. |
| Robustheit | Die Fähigkeit der Methode, unbeeinflusst von kleinen, bewussten Änderungen der Methodenparameter zu bleiben. | RSD der Ergebnisse unter variierten Bedingungen sollte innerhalb der Systempräzision liegen. |
Schlussfolgerung
Die Derivatisierung von 5-(Chlorsulfonyl)-2-methylbenzoesäure ist ein entscheidender Schritt, um eine zuverlässige und genaue quantitative Analyse zu ermöglichen. Die Umwandlung in stabile Sulfonamide oder Sulfonsäureester verbessert nicht nur die Stabilität und die chromatographischen Eigenschaften, sondern kann auch die Nachweisempfindlichkeit erheblich steigern. Die in diesem Handbuch vorgestellten Protokolle bieten eine solide Grundlage für die Methodenentwicklung und -validierung in Ihrem Labor. Die sorgfältige Auswahl des Derivatisierungsreagenzes und die Optimierung der Reaktionsbedingungen sind der Schlüssel zum Erfolg.
Referenzen
-
PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Verfügbar unter: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Verfügbar unter: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Verfügbar unter: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Verfügbar unter: [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Verfügbar unter: [Link]
-
Lösungsfabrik. Welche Analysemethoden müssen validiert werden?. Verfügbar unter: [Link]
-
GMP Navigator. Validierung analytischer Methoden. Verfügbar unter: [Link]
-
UFAG Laboratorien AG. Verifizierung und Validierung von Arzneibuchmethoden. Verfügbar unter: [Link]
-
HHAC - Labor Dr. Heusler GmbH. Validierung chromatographischer Methoden. Verfügbar unter: [Link]
-
ResearchGate. Entwicklung und Validierung chromatographischer bzw. elektrophoretischer Methoden zur Reinheitsprüfung von Arzneistoffen. Verfügbar unter: [Link]
Sources
- 1. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: Safe Disposal of 5-(Chlorosulfonyl)-2-methylbenzoic Acid Waste
Section 1: Introduction and Hazard Identification
5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS No. 89001-57-0) is a bifunctional aromatic compound utilized in various synthetic pathways in pharmaceutical and chemical research.[1][2] Its value lies in the distinct reactivity of its two functional groups: a carboxylic acid and a highly reactive chlorosulfonyl group.[2] However, the very reactivity that makes this compound synthetically useful also renders it hazardous.
The primary operational risk associated with this compound and its waste streams stems from the chlorosulfonyl moiety. This group is highly susceptible to nucleophilic attack, particularly by water. This water-reactivity is a critical safety concern. The hydrolysis reaction is vigorous and exothermic, producing corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4]
Consequently, this compound is classified as a hazardous substance, exhibiting characteristics of both Corrosivity and Reactivity .[5] According to the Globally Harmonized System (GHS), it is classified as a substance that causes severe skin burns and eye damage .[6]
Table 1: Chemical Identity and Hazard Summary
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 89001-57-0 | [1] |
| Molecular Formula | C₈H₇ClO₄S | [1] |
| Molecular Weight | 234.66 g/mol | [6] |
| GHS Pictogram | GHS05 (Corrosion) | [6] |
| GHS Signal Word | Danger | [6] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [6] |
| UN Number | 3261 | [6][7] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [8] |
Section 2: Regulatory Framework
All waste containing this compound must be managed as hazardous waste in accordance with the regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Specifically, this waste falls under two primary hazardous characteristics:
-
Corrosivity (EPA Waste Code D002): Due to the inherent acidity of the carboxylic acid group and the generation of hydrochloric acid and sulfonic acid upon contact with moisture.[5][9]
-
Reactivity (EPA Waste Code D003): This is attributed to its violent reaction with water.[5][8]
It is the legal responsibility of the waste generator to ensure that this hazardous waste is properly identified, managed, and treated prior to its final disposal.[10]
Section 3: Mandatory Safety Precautions (Risk Assessment & Control)
Before handling the chemical or its waste, a thorough risk assessment must be conducted. The following engineering controls and personal protective equipment (PPE) are mandatory.
-
Engineering Controls: All handling and disposal steps, including weighing, transferring, and neutralization, must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors and acid gases.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile rubber). Always inspect gloves prior to use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or spill response, a chemically resistant apron or suit may be necessary.[11]
-
Section 4: Waste Disposal Workflow
The correct disposal procedure is dictated by the quantity of the waste. A clear distinction must be made between bulk quantities and small, residual quantities .
Caption: Decision workflow for selecting the appropriate disposal protocol.
Section 5: Protocol for Bulk Waste Disposal
Bulk quantities of this compound waste (solid or in solution) must not be neutralized in the lab. This task should be left to professionally equipped hazardous waste facilities.
Methodology:
-
Waste Segregation: Collect waste this compound in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste, as this complicates disposal.[12]
-
Container Selection: Use a container made of compatible material (e.g., glass or HDPE) with a tightly sealing cap. Ensure the container is clean and dry before use.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Corrosive, Water-Reactive"
-
Date of accumulation start.
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from water sources and incompatible materials (e.g., bases, oxidizers).[8]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Section 6: Protocol for Neutralization of Residual Quantities
This protocol is exclusively for small, residual quantities, such as the amount remaining in a reaction flask or on glassware after an experiment. The objective is to safely hydrolyze the reactive chlorosulfonyl group and neutralize the resulting acidic solution.
Causality: The protocol is designed to manage the exothermic hydrolysis of the sulfonyl chloride. By adding the waste slowly to a large excess of a cold, stirred basic solution, the heat generated is safely dissipated, and the acidic byproducts (HCl and sulfonic acid) are immediately neutralized.[4]
Materials:
-
Waste containing residual this compound.
-
5-10% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution.
-
Large beaker (volume should be at least 10 times the estimated volume of the waste).
-
Ice bath.
-
Stir plate and stir bar.
-
pH paper or calibrated pH meter.
Caption: Step-by-step workflow for the safe neutralization of residual waste.
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, place the large beaker containing the basic solution on a stir plate within an ice bath. Begin vigorous stirring.[4]
-
Slow Addition: Carefully and slowly, add the residual waste solution containing this compound to the cold, stirred base. The addition must be dropwise to control the rate of reaction.[4]
-
Monitor Reaction: The hydrolysis is exothermic. If using sodium bicarbonate, effervescence (CO₂ evolution) will be observed. The rate of addition must be controlled to prevent excessive foaming, temperature increase, or overflow.
-
Ensure Completion: After all the waste has been added, continue stirring the mixture for a minimum of 60 minutes to ensure the hydrolysis and neutralization reactions are complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper or a calibrated meter, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base and stir until neutralized.[4]
-
Final Disposal: Transfer the fully neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for EHS pickup. Do not dispose of this solution down the drain unless permitted by local regulations and your institution's EHS office.
Section 7: Spill Management
In the event of a small spill, immediate and correct action is critical.
-
Evacuate & Ventilate: Clear all non-essential personnel from the immediate area. Ensure the fume hood is operational to manage vapors.[4]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[4]
-
Neutralize: Carefully and slowly, cover the absorbed material with a dry neutralizing agent like sodium bicarbonate or soda ash.
-
Collect: Once the reaction has ceased, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.
Section 8: References
-
Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. U.S. Environmental Protection Agency.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
-
Benzoic acid, 5-(chlorosulfonyl)-2-methyl- (9CI) CAS 89001-57-0. LookChem.
-
Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. Fisher Scientific.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
Benzoic acid, 5-(chlorosulfonyl)-2-methyl- (9CI). Guidechem.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
-
Process for the preparation of sulphonic acid chlorides. Google Patents.
-
Ignitable, Corrosive, and Reactive Hazardous Wastes. U.S. Department of Energy (OSTI.gov).
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Safety Data Sheet: 5-Chlorosulfonyl-2-hydroxybenzoic acid 97%. Pfaltz & Bauer.
-
This compound | 89001-57-0. Benchchem.
-
This compound | 89001-57-0. Chemical Cloud Database - Chemcd.
-
89001-57-0 | this compound. ChemScene.
-
Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH.
-
Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals. Benchchem.
-
The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc. (YouTube).
-
Safety Data Sheet: 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid. AK Scientific, Inc.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
-
5-(chlorosulfonyl)-2-hydroxy-4-methylbenzoic acid. Santa Cruz Biotechnology.
-
This compound (C8H7ClO4S). PubChemLite.
-
A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. MolCore.
-
Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
-
5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid. BLDpharm.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 89001-57-0 | Benchchem [benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. epa.gov [epa.gov]
- 11. aksci.com [aksci.com]
- 12. nipissingu.ca [nipissingu.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-(chlorosulfonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Reaction: The chlorosulfonation of 2-methylbenzoic acid is an electrophilic aromatic substitution reaction.[1] To drive the reaction to completion, a sufficient excess of the chlorosulfonating agent is crucial.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in this synthesis.
-
If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe.
-
If the temperature is too high, it can promote the formation of side products, such as sulfones, and potentially lead to decomposition.[4]
-
Solution: Carefully control the reaction temperature. A typical range for this chlorosulfonation is between 50-70°C.[2] It is advisable to add the 2-methylbenzoic acid to the chlorosulfonic acid slowly at a lower temperature (e.g., 0-5°C) to control the initial exotherm, and then gradually raise the temperature to the optimal range for the duration of the reaction.
-
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water, hydrolyzing to sulfuric acid and hydrochloric acid. The presence of moisture will consume the reagent and reduce the effective concentration of the chlorosulfonating agent, thereby lowering the yield. The product, this compound, is also susceptible to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the reaction is performed in a solvent. Handle chlorosulfonic acid in a fume hood with appropriate personal protective equipment (PPE) and take precautions to minimize exposure to atmospheric moisture.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: The primary impurities in this synthesis are typically the corresponding sulfonic acid and sulfone byproducts.
-
Formation of 5-(Sulfo)-2-methylbenzoic acid: This occurs when the chlorosulfonyl group is hydrolyzed back to a sulfonic acid.
-
Cause: As mentioned, exposure to water during the reaction or work-up is the main culprit.
-
Solution: Meticulous exclusion of moisture is key. During the work-up, quenching the reaction mixture by pouring it onto ice is a standard procedure.[5][6] This should be done carefully and with vigorous stirring to dissipate heat and minimize localized heating that can promote hydrolysis. Subsequent extraction and washing steps should be performed expeditiously.
-
-
Formation of Diaryl Sulfones: This is a common side reaction in chlorosulfonation, where the initially formed sulfonyl chloride reacts with another molecule of the starting aromatic compound.[4][7]
-
Cause: This side reaction is favored at higher temperatures and with longer reaction times.
-
Solution: Maintain the reaction temperature within the optimal range (50-70°C) and monitor the reaction to avoid unnecessarily long reaction times. Using a larger excess of chlorosulfonic acid can also help to minimize this side reaction by ensuring the starting material is consumed in the primary reaction pathway.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I'm having trouble isolating a pure product after the reaction. What purification strategies are most effective?
Answer: The work-up and purification are critical for obtaining high-purity this compound.
-
Initial Isolation:
-
Procedure: The standard method for isolating the crude product is to carefully quench the reaction mixture by pouring it onto a mixture of ice and water.[5][6] The product, being a solid, will precipitate out of the aqueous solution.
-
Troubleshooting: If the product oils out instead of precipitating as a solid, it may be due to the presence of impurities. Ensure the ice-water mixture is well-stirred and cold.
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying the crude product.
-
Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof.[8] For this specific compound, an organic solvent in which the sulfonic acid impurity is less soluble might be advantageous. Experimentation with different solvents such as toluene or a mixture of ethyl acetate and hexanes may be necessary.
-
-
Washing: Washing the filtered solid with cold water can help remove residual acids and water-soluble impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl and carboxylic acid groups in directing the chlorosulfonation?
A1: The methyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. In the case of 2-methylbenzoic acid, the powerful ortho-, para-directing influence of the methyl group dominates, and the incoming electrophile (the chlorosulfonyl group) is directed to the positions ortho and para to it. The position para to the methyl group (position 5) is sterically the most accessible, making this compound the major product.
Q2: Can I use a solvent for this reaction?
A2: While it is common to use chlorosulfonic acid as both the reagent and the solvent, an inert solvent can be employed.[9] Dichloromethane or dichloroethane are sometimes used.[6][7] The use of a solvent can help to better control the reaction temperature and improve stirring, especially on a larger scale. However, this will also dilute the reagents and may necessitate longer reaction times.
Q3: What are the key safety precautions when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive chemical. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.
-
Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction.
-
Be aware of its violent reaction with water.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used to characterize the final product:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts and splitting patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonyl chloride and the C=O and O-H stretches of the carboxylic acid.
-
-
Chromatography (HPLC, TLC): To assess the purity of the compound.
III. Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylbenzoic Acid | 136.15 | 13.6 g | 0.1 |
| Chlorosulfonic Acid | 116.52 | 58.3 g (33.7 mL) | 0.5 |
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is scrupulously dry.
-
Reagent Addition: Add chlorosulfonic acid (33.7 mL, 0.5 mol) to the flask and cool the flask in an ice-water bath to 0-5°C.
-
Substrate Addition: Slowly add 2-methylbenzoic acid (13.6 g, 0.1 mol) in portions to the stirred chlorosulfonic acid over 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-65°C and maintain this temperature for 3-4 hours with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (200 g) and water (100 mL).
-
Precipitation: Carefully and slowly pour the reaction mixture onto the ice-water with vigorous stirring. A white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
-
Drying: Dry the product in a desiccator under vacuum to a constant weight.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) to obtain the pure this compound.
Reaction Workflow Diagram```dot
Caption: Troubleshooting logic for common synthesis issues.
IV. References
-
PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane. Available at: [Link]
-
Harkins, H. H. (1954). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Theses. 2257. Available at: [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene? Available at: [Link]
-
ResearchGate. Aromatic Sulphonation and Related Reactions. Available at: [Link]
-
PrepChem.com. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. Available at: [Link]
-
Google Patents. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. Available at:
-
GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available at: [Link]
-
Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]
-
Google Patents. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available at:
-
ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]
-
PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]
-
PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Available at: [Link]
-
Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Available at:
-
ACS Publications. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Available at: [Link]
-
Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Available at:
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. Available at: [Link]
-
Google Patents. US3235588A - Purification of benzoic acid. Available at:
-
PubChem. 5-(Chlorosulfonyl)-2-hydroxybenzoic acid. Available at: [Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]
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Google Patents. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide. Available at:
-
Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Available at: [Link]
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Common side products in the synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid and their prevention
Technical Support Center: Synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of this compound (CAS 89001-57-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is a classic electrophilic aromatic substitution (SEAr) reaction.[1][2] 2-Methylbenzoic acid (o-toluic acid) is treated with an excess of chlorosulfonic acid (ClSO₃H). In this reaction, chlorosulfonic acid serves as both the solvent and the reagent. It generates the highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), which then attacks the electron-rich aromatic ring of 2-methylbenzoic acid.[3] The directing effects of the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) synergistically favor the substitution at the C-5 position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group.[4][5]
Q2: What are the most common side products I should be aware of?
During the synthesis, several side products can form, impacting yield and purity. The most prevalent are:
-
5-(Sulfo)-2-methylbenzoic acid: The sulfonic acid analogue, formed by the hydrolysis of the primary product.
-
Isomeric Products: Primarily 3-(chlorosulfonyl)-2-methylbenzoic acid, resulting from substitution at a different position.
-
Disulfonated Products: Molecules where two chlorosulfonyl groups have been added to the aromatic ring.
-
Polymeric/Tarry Materials: Often resulting from aggressive reaction conditions or impurities in the starting material.
Understanding the formation pathways of these impurities is the first step toward their prevention.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield & Isolation of a Water-Soluble Impurity
-
Symptom: After quenching the reaction mixture with ice/water, the yield of the desired solid product is significantly lower than expected. The aqueous layer, upon analysis, shows a highly water-soluble aromatic compound.
-
Likely Cause: This is a classic sign of hydrolysis . The desired product, this compound, is highly reactive towards water. The sulfonyl chloride group (-SO₂Cl) readily hydrolyzes to the corresponding sulfonic acid (-SO₃H).[6][7][8] This hydrolysis is often accelerated by elevated temperatures during the quenching process.[9]
-
Mechanism of Formation:
-
Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl
-
-
Prevention & Solution:
-
Quenching Technique: The most critical step is to quench the reaction mixture by pouring it slowly and with vigorous stirring onto a large excess of crushed ice, not liquid water. This keeps the temperature at or near 0°C, significantly slowing the hydrolysis rate.[10]
-
Rapid Isolation: Do not allow the precipitated product to remain in the acidic aqueous mixture for an extended period. Filter the solid product promptly after quenching is complete.
-
Anhydrous Work-up: If the product is extremely sensitive, consider an anhydrous work-up. This involves removing excess chlorosulfonic acid under high vacuum (use appropriate safety precautions) before attempting purification.
-
Problem 2: Presence of an Unexpected Isomer in Product Mixture
-
Symptom: Spectroscopic analysis (e.g., ¹H NMR, LC-MS) of the crude product reveals the presence of a significant amount of an isomer, typically 3-(chlorosulfonyl)-2-methylbenzoic acid.
-
Likely Cause: Poor regioselectivity. While the C-5 position is electronically and sterically favored, aggressive reaction conditions can overcome the activation barrier for substitution at the less-favored C-3 position (ortho to the carboxylic acid).[11][12]
-
Factors Influencing Regioselectivity:
-
Temperature: Higher temperatures provide more energy to overcome the selectivity barrier, leading to a mixture of isomers.
-
Reaction Time: Prolonged reaction times at elevated temperatures can sometimes lead to isomer scrambling, although this is less common than initial kinetic vs. thermodynamic product distribution.
-
-
Prevention & Solution:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the initial addition of the 2-methylbenzoic acid to the chlorosulfonic acid.
-
Controlled Addition: Add the solid 2-methylbenzoic acid portion-wise to the stirred chlorosulfonic acid at a low temperature. This maintains a low concentration of the substrate and helps dissipate the heat of the reaction.
-
Optimize Molar Ratio: Using a large excess of chlorosulfonic acid can sometimes lead to more aggressive reaction conditions. While a sufficient excess is needed to drive the reaction, using more than 5-6 molar equivalents may not be beneficial and could promote side reactions.
-
Problem 3: Evidence of Disulfonation or Polymeric Byproducts
-
Symptom: The crude product is difficult to purify, appears as a tar or oil, or mass spectrometry data indicates masses corresponding to the addition of two or more sulfonyl groups.
-
Likely Cause: The reaction conditions are too harsh, causing a second electrophilic substitution on the already sulfonated ring. The initial product is deactivated towards further substitution, but high temperatures and long reaction times can force a second reaction.
-
Prevention & Solution:
-
Lower Reaction Temperature: This is the most effective way to prevent over-reaction. The activation energy for the second sulfonation is higher than the first.
-
Minimize Reaction Time: Monitor the reaction progress using a suitable technique (e.g., quenching small aliquots and analyzing by TLC or HPLC). Once the starting material is consumed, proceed with the work-up without unnecessary delay.
-
Purity of Starting Materials: Ensure the 2-methylbenzoic acid is pure. Some impurities can act as catalysts for polymerization under strongly acidic conditions.
-
Optimized Protocol & Data Summary
The following table summarizes the critical parameters for minimizing side product formation.
| Parameter | Standard/Problematic Condition | Optimized Condition for High Purity | Rationale |
| Reaction Temperature | Room Temperature or > 25°C | 0 - 5°C | Reduces rates of hydrolysis, disulfonation, and isomeric byproduct formation.[3] |
| Reagent Addition | Rapid, single-portion addition | Slow, portion-wise addition of substrate to reagent | Ensures effective heat dissipation and prevents localized temperature spikes. |
| Molar Ratio (ClSO₃H : Acid) | > 8 equivalents | 4 - 5 equivalents | Provides sufficient reagent/solvent while minimizing excessive harshness. |
| Reaction Time | > 12 hours | 2 - 4 hours (or until completion by monitoring) | Prevents product degradation and formation of disulfonated byproducts over time. |
| Quenching Method | Pouring into liquid water | Pouring slowly onto excess crushed ice | Maintains low temperature to prevent hydrolysis of the sulfonyl chloride product.[10][13] |
Recommended Experimental Protocol
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a powder addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 molar equivalents). Begin stirring and cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Substrate Addition: Add 2-methylbenzoic acid (1.0 molar equivalent) in small portions via the powder funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress (e.g., by taking a small aliquot, quenching it in ice water, extracting with ether, and analyzing by TLC/LCMS). The reaction is typically complete within 2-4 hours.
-
Quenching & Isolation: Prepare a separate large beaker containing a vigorously stirred slurry of crushed ice and water (at least 10x the volume of the reaction mixture). Slowly and carefully, pour the reaction mixture into the ice slurry. A white precipitate of the product will form.
-
Filtration: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum in a desiccator over a suitable desiccant (e.g., P₂O₅) to obtain this compound.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthesis pathway and the formation routes of the major side products.
Caption: Reaction scheme for the synthesis of this compound and its side products.
References
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Available from: [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Available from: [Link]
-
King, J. F., et al. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(1), 2162-2172. Available from: [Link]
-
Eaborn, C., & Taylor, R. (1960). Chlorination of Aromatic Halides with Chlorosulfonic Acid. Journal of the Chemical Society, 3301-3306. Available from: [Link]
-
PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Available from: [Link]
-
Gensch, T., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16229–16241. Available from: [Link]
-
GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Available from: [Link]
- Google Patents. (FR2795723A1) Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754. Available from: [Link]
-
University of Calgary. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available from: [Link]
-
Wikipedia. Aromatic sulfonation. Available from: [Link]
-
Anderson, N. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Available from: [Link]
-
Smith, K., et al. (2001). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Molecules, 6(8), 680-699. Available from: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available from: [Link]
-
3D Chemistry. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. Available from: [Link]
-
Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry. Available from: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available from: [Link]
-
PrepChem.com. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. Available from: [Link]
-
Schrickel, J. (2016). Chlorination and sulfonation: more sustainable approaches. Specialty Chemicals Magazine. Available from: [Link]
- Google Patents. (RU2553258C1) Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
- Google Patents. (CN109651206A) A method of chlorosulfonation is carried out using sulfur trioxide.
-
Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1104-1113. Available from: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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- 13. 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 [benchchem.com]
Technical Support Center: Purification of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support guide for the purification of crude 5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS 89001-57-0). This document provides in-depth troubleshooting advice and methodologies drawn from established chemical principles and field experience to help you achieve high purity for this critical synthetic intermediate.
Foundational Understanding: The Molecule and Its Challenges
This compound is a bifunctional molecule featuring both a carboxylic acid and a highly reactive sulfonyl chloride group.[1] Its value as a synthetic building block is immense, but its purification is non-trivial. The primary challenge stems from the high reactivity of the sulfonyl chloride moiety, particularly its susceptibility to hydrolysis.[2][3] A successful purification strategy must therefore rigorously exclude moisture and address common impurities from its synthesis.
Common Impurities
The typical synthesis via chlorosulfonation of 2-methylbenzoic acid introduces several potential impurities.[1] Understanding these is the first step in troubleshooting any purification issue.
-
Unreacted Starting Material: 2-methylbenzoic acid.
-
Hydrolysis Product: 5-(Sulfo)-2-methylbenzoic acid. This is the most common impurity, formed when the sulfonyl chloride reacts with water during the reaction or aqueous workup.[2]
-
Regioisomers: Isomeric chlorosulfonated products, although the directing effects of the methyl and carboxylic acid groups favor the 5-position substitution.
-
Residual Chlorosulfonic Acid: The reagent used for the synthesis.
-
Polymeric/Tarry Materials: Byproducts from aggressive reaction conditions.
The relationship between the starting material, product, and primary impurity is visualized below.
Caption: Key species in the synthesis and degradation pathway.
Purification Methodologies: Protocols and Rationale
The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often the most effective method for this solid compound.
Recrystallization: The Primary Technique
Recrystallization is highly effective for removing both more polar impurities (like the sulfonic acid) and less polar impurities (like the starting material).[4] The key is selecting an appropriate anhydrous solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a pre-dried, anhydrous solvent. See Table 1 for suggestions. Toluene or a mixture of ethyl acetate and hexanes are often good starting points.
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the minimum amount of boiling solvent to the crude solid to achieve complete dissolution.
-
Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for another 2-3 minutes, and perform a hot filtration through a pad of Celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Table 1: Suggested Recrystallization Solvents
| Solvent/System | Boiling Point (°C) | Rationale & Comments |
| Toluene | 111 | Good for dissolving the compound when hot. Ensure anhydrous grade is used. |
| Dichloromethane (DCM) | 40 | Lower boiling point, easier to remove. Can be used in a solvent/anti-solvent system with hexanes. |
| Ethyl Acetate / Hexanes | Variable | A versatile system. Dissolve in minimal hot ethyl acetate and add hexanes until turbidity persists, then cool. |
| Chloroform | 61 | A classic solvent for sulfonyl chlorides. Exercise caution due to toxicity. |
Causality: The principle of recrystallization relies on the differences in solubility between the desired compound and impurities at different temperatures. As the solution cools, the concentration of the target compound exceeds its solubility limit, causing it to crystallize out, while impurities remain in the mother liquor.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Workflow for Purification & Troubleshooting
Before attempting purification, always assess the crude material's purity, typically via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The following diagram outlines a general troubleshooting workflow.
Caption: A decision-making workflow for purification.
Q1: My product is an oil or a sticky solid and refuses to crystallize. What's happening and what should I do?
Answer: This is a classic sign of significant impurities depressing the melting point or the presence of residual solvent.
-
Probable Cause 1: Hydrolysis. The sulfonic acid impurity is often hygroscopic and can prevent crystallization.
-
Probable Cause 2: Residual Solvent. Solvents like toluene or DCM, if not fully removed, can keep the product as a syrup.
-
Solution Strategy:
-
Trituration: Vigorously stir or sonicate the oil with a cold, non-polar solvent like hexanes or pentane. This will often wash away non-polar impurities and can induce crystallization of the desired product.
-
High Vacuum Drying: Ensure the crude material is dried under high vacuum for several hours, possibly with gentle heating (not exceeding 40-50°C), to remove all volatile residues.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a suitable solvent (e.g., DCM or Ethyl Acetate) and slowly add a non-polar "anti-solvent" (e.g., hexanes) with rapid stirring until the solution becomes cloudy. This shock precipitation can sometimes yield a solid, which can then be isolated and recrystallized properly.
-
Q2: My TLC shows a baseline (very polar) spot that won't go away, even after recrystallization. What is it and how do I remove it?
Answer: This spot is almost certainly the sulfonic acid hydrolysis product, 5-(sulfo)-2-methylbenzoic acid. Its high polarity makes it adhere strongly to silica gel.
-
Probable Cause: Exposure to water during the reaction workup. Sulfonyl chlorides react exothermically with water to form the corresponding sulfonic acid and HCl.[2]
-
Solution Strategy:
-
Optimize Workup: The best solution is prevention. During the aqueous workup, perform extractions quickly and with cold solutions. Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Aqueous Wash (Use with Caution): A wash with ice-cold, dilute aqueous HCl can sometimes help by protonating the sulfonic acid and keeping it in the aqueous layer, but this risks further hydrolysis of the product. A quick wash with cold brine is generally safer.
-
Flash Chromatography: If recrystallization fails, flash column chromatography is the next step. Use a silica gel column and a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity. The less polar product will elute before the highly polar sulfonic acid.[5][6]
-
Q3: The yield from my recrystallization is very low. What can I do to improve it?
Answer: Low yield typically points to using too much solvent during dissolution or incomplete crystallization.
-
Solution Strategy:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the solid. Add the solvent in small portions to the boiling mixture.
-
Cool Slowly: Allow the solution to cool to room temperature without disturbance. Rapid cooling can trap impurities and lead to smaller, less pure crystals.
-
Extended Cooling: Maximize crystal recovery by cooling the flask in an ice bath or refrigerator for an extended period (several hours).
-
Second Crop: Concentrate the mother liquor (the liquid left after filtration) to about half its volume and cool again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for purified this compound? A: The compound is moisture-sensitive.[7] It should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (Argon or Nitrogen), in a cool, dry place away from incompatible materials like bases and alcohols.[2][8]
Q: What are the key safety precautions when handling this compound? A: this compound and its precursors like sulfuryl chloride or chlorosulfonic acid are corrosive and lachrymatory (tear-inducing).[3] Always handle these chemicals in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8] Have an appropriate quenching agent (like sodium bicarbonate solution) and spill kit readily available.
Q: Which analytical techniques are best for assessing final purity? A: A combination of techniques provides the most complete picture:
-
¹H NMR Spectroscopy: To confirm the chemical structure and check for the absence of starting material or other organic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.
-
HPLC: To obtain a quantitative measure of purity (e.g., >98%).[9]
-
TLC: A quick and easy qualitative check. A single spot in multiple eluent systems is a good indicator of purity.
References
-
S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Ma, D., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Retrieved from [Link]
- Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Google Patents. (n.d.). RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate.
- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Retrieved from [Link]
Sources
- 1. This compound | 89001-57-0 | Benchchem [benchchem.com]
- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Purification of 5-(Chlorosulfonyl)-2-methylbenzoic Acid
Welcome to the technical support center for the handling and purification of 5-(Chlorosulfonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important bifunctional molecule. As a compound possessing both a reactive sulfonyl chloride and a carboxylic acid, its purification requires careful consideration of solvent choice to ensure high purity and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a recrystallization solvent for this compound?
A1: The paramount consideration is the reactivity of the chlorosulfonyl group. This functional group is highly susceptible to hydrolysis by water and can also react with other protic solvents, such as alcohols.[1] Such reactions will convert the desired sulfonyl chloride into the corresponding sulfonic acid, a significant impurity that can be difficult to remove. Therefore, all solvents and equipment used for the recrystallization of this compound must be scrupulously dry (anhydrous).
Q2: Can I use common protic solvents like ethanol or methanol for recrystallization?
A2: It is strongly advised against using protic solvents such as ethanol, methanol, or water for the recrystallization of this compound.[2] These solvents will readily react with the sulfonyl chloride moiety, leading to the formation of sulfonic acid or sulfonate esters as byproducts.[2] While benzenesulfonyl chloride is soluble in ethanol and ether, this solubility comes with the high risk of reaction.[2]
Q3: My product has a lower melting point than expected after recrystallization. What could be the cause?
A3: A depressed and broad melting point range is a classic indicator of impurities. In the case of this compound, this could be due to several factors:
-
Residual Solvent: Incomplete drying of the crystals can leave residual solvent trapped in the crystal lattice.
-
Hydrolysis Product: The presence of the corresponding sulfonic acid, formed from the reaction of the sulfonyl chloride with trace amounts of water, is a common impurity.[1]
-
Other Synthesis Byproducts: Impurities from the preceding synthesis steps may not have been fully removed during recrystallization.
Q4: Is a single-solvent or a two-solvent system better for this recrystallization?
A4: Both single and two-solvent systems can be effective, and the optimal choice depends on the specific impurity profile of your crude material. A single-solvent recrystallization is simpler to perform. However, a two-solvent (binary) system often provides greater flexibility in fine-tuning the solubility of the compound to achieve high purity and yield.[3] For this compound, a two-solvent system using a "good" solvent in which the compound is soluble when hot, and a "poor" solvent (antisolvent) to induce crystallization upon cooling, is often a robust strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's solubility in the hot solvent is too high, or the solution is cooled too rapidly, leading to the separation of a liquid phase instead of crystals. | Reheat the mixture to dissolve the oil. Add a small amount of a "good" solvent to prevent supersaturation. Allow the solution to cool more slowly. Seeding with a pure crystal can also promote proper crystallization. |
| No Crystal Formation | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin. | If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. |
| Low Recovery | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use careful filtration and washing techniques to avoid mechanical loss of the product. |
| Product is Colored | Colored impurities are present in the crude material. | A small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Optimal Recrystallization Solvents
The ideal recrystallization solvent for this compound should be aprotic and inert to the sulfonyl chloride group. The compound should be highly soluble in the solvent at elevated temperatures and sparingly soluble at low temperatures. Based on the properties of structurally similar aromatic sulfonyl chlorides, the following solvent systems are recommended.
| Solvent System | Type | Rationale and Considerations |
| Toluene / Hexane | Binary | Toluene is a good solvent for many aromatic compounds at elevated temperatures, while hexane acts as an effective anti-solvent to induce crystallization upon cooling. This combination is effective for compounds of moderate polarity. |
| Acetone / Benzene | Binary | This system has been successfully used for recrystallizing compounds containing both carboxylic acid and sulfonyl chloride functionalities. Acetone provides good solubility, while benzene can help to induce crystallization. Both solvents must be anhydrous. |
| Dichloromethane / Heptane | Binary | Dichloromethane is an excellent solvent for a wide range of organic compounds. Heptane is a non-polar anti-solvent that can effectively trigger crystallization. The low boiling point of dichloromethane requires careful handling to prevent excessive evaporation. |
| Chloroform | Single | Chloroform is a good solvent for benzenesulfonyl chloride and may be a suitable single solvent for recrystallization.[4] However, its use should be carefully evaluated due to safety considerations. |
Experimental Protocol: Two-Solvent Recrystallization
This protocol provides a general guideline for the recrystallization of this compound using a toluene/hexane solvent system.
Materials:
-
Crude this compound
-
Anhydrous Toluene ("Good" solvent)
-
Anhydrous Hexane ("Poor" solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in a dry Erlenmeyer flask. Add a minimal amount of anhydrous toluene and gently heat the mixture with stirring. Continue to add small portions of hot toluene until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once cooling has commenced, slowly add anhydrous hexane dropwise with swirling until the solution becomes faintly cloudy (the cloud point).
-
Re-dissolution and Cooling: Gently reheat the mixture until the cloudiness just disappears, creating a saturated solution. Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizing the Solvent Selection Process
The following diagram illustrates the decision-making workflow for selecting an appropriate recrystallization solvent system.
Caption: Solvent selection workflow for recrystallization.
References
- Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.
- Santa Cruz Biotechnology. (n.d.). Recrystallization of Benzoic Acid.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–925. Retrieved from [Link]
- University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid.
- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
-
Hogan, J. C. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
Sources
Troubleshooting common issues in the chlorosulfonation reaction
Welcome to the technical support center for chlorosulfonation reactions. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you overcome common challenges in your experiments.
Section 1: Safety First - Handling Chlorosulfonic Acid
Chlorosulfonation involves highly reactive and hazardous reagents. Adherence to safety protocols is not just a recommendation; it is a prerequisite for successful and safe experimentation.
Question: What are the most critical safety precautions I must take when working with chlorosulfonic acid?
Answer: Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive liquid that can cause severe chemical and thermal burns upon contact.[1][2] Its vapor is also extremely irritating to the skin, eyes, and respiratory system and can cause delayed lung damage.[2][3] The primary safety mandate is to prevent all direct contact and inhalation.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), a lab coat or apron, and closed-toe shoes.[1] For large quantities or in case of insufficient ventilation, a self-contained breathing apparatus or a full-face airline respirator is mandatory.[4]
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood to prevent the accumulation of corrosive vapors.[1][4]
-
Handling: Chlorosulfonic acid reacts violently and explosively with water, evolving significant heat and large quantities of hydrochloric acid and sulfuric acid fumes.[3][5][6] NEVER add water to the acid. [1][4] When diluting, the acid must be added slowly to cold water or ice with continuous stirring.[1]
-
Storage: Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, organic materials, and metals.[1][4] Ensure containers are tightly sealed and properly labeled.[1]
-
Spill Response: In case of a spill, evacuate the area. Do not use water to clean up the spill.[4] Absorb the spill with an inert material like sand or diatomaceous earth and dispose of it as hazardous waste according to local regulations.[4]
Section 2: Reaction Troubleshooting
This section addresses common problems encountered during the chlorosulfonation reaction itself, such as low yield and the formation of side products.
Question: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?
Answer: Low yield is a frequent issue that can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is required for diagnosis.
Primary Causes and Solutions:
-
Moisture Contamination: This is the most common culprit. Chlorosulfonic acid is extremely sensitive to moisture and will rapidly hydrolyze, reducing its effective concentration and rendering it inactive for the desired reaction.[7]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Inactive Reagents: The quality of the chlorosulfonic acid is critical. Old or improperly stored bottles may have absorbed atmospheric moisture.
-
Solution: Use a fresh, unopened bottle of chlorosulfonic acid whenever possible.[7]
-
-
Suboptimal Temperature: The reaction kinetics are highly temperature-dependent.
-
Too Low: Very low temperatures can significantly slow down or stall the reaction.[8]
-
Too High: Excessively high temperatures can lead to product degradation or promote side reactions, such as sulfone formation or chlorination.[7][9][10]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, cautiously and incrementally increase the temperature.[7] Many chlorosulfonations are initiated at low temperatures (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[11]
-
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can prevent the reaction from reaching completion.[7]
-
Solution: Ensure efficient stirring throughout the reaction.[7] Use TLC or HPLC to monitor the consumption of the starting material and continue the reaction until it is complete.
-
Below is a workflow to systematically troubleshoot low reaction yield.
Caption: A decision-making workflow for troubleshooting low yields.
Question: I am observing significant amounts of diaryl sulfone as a byproduct. How can I minimize this?
Answer: Diaryl sulfone formation is a common side reaction, particularly at higher temperatures or with a high concentration of the sulfonating agent.[9] It occurs when the initially formed aryl sulfonyl chloride reacts with another molecule of the aromatic substrate.
To minimize sulfone formation, careful control of reaction parameters is essential.
| Parameter | Recommendation for Minimizing Sulfone | Causality and Rationale |
| Temperature | Maintain the lowest feasible temperature that allows for a reasonable reaction rate.[9] | The activation energy for sulfone formation is often higher than that for the desired chlorosulfonation. Lower temperatures disproportionately slow the side reaction. |
| Stoichiometry | Use a minimal excess of chlorosulfonic acid (typically 2-3 equivalents).[12] | A large excess of the sulfonating agent, especially if it generates SO₃ in situ, promotes the secondary reaction with the arene.[9] |
| Addition Rate | Add the substrate to the chlorosulfonic acid slowly and in a controlled manner, or vice-versa, while maintaining a low temperature. | This prevents localized "hot spots" and high concentrations of reactants, which can accelerate the formation of the sulfone byproduct. |
| Solvent | Consider using an inert solvent (e.g., chloroform, dichloromethane) in some cases. | Using a solvent can help dissipate heat more effectively and maintain lower reactant concentrations, although it may slow the primary reaction rate. |
Question: My product is the sulfonic acid, not the desired sulfonyl chloride. What happened?
Answer: The formation of sulfonic acid (ArSO₃H) instead of the sulfonyl chloride (ArSO₂Cl) is almost always due to hydrolysis.[8] The sulfonyl chloride is the primary product, but it is susceptible to reaction with water.
Causes and Prevention:
-
Moisture in the Reaction: As discussed, water present during the reaction will consume the chlorosulfonic acid.[7]
-
Hydrolysis During Workup: This is the most likely cause. Sulfonyl chlorides can hydrolyze back to the more water-soluble sulfonic acid during the aqueous workup phase.[8]
-
Prevention: The workup must be performed quickly and at low temperatures. The standard procedure is to quench the reaction mixture by pouring it carefully onto a large amount of crushed ice with vigorous stirring.[8][13] This rapidly cools the mixture and dilutes the reagents, minimizing the contact time and temperature at which hydrolysis can occur. The solid sulfonyl chloride often precipitates from the cold aqueous mixture and can be quickly filtered.[8]
-
The diagram below illustrates the desired reaction pathway versus common side reactions.
Caption: Desired reaction pathway vs. common side reactions.
Section 3: Workup and Purification Issues
Question: What is the standard workup procedure for a chlorosulfonation reaction?
Answer: The goal of the workup is to quench the reaction, separate the product from the acidic medium, and remove impurities.
Step-by-Step General Workup Protocol:
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[13] This should be done in a large beaker within the fume hood. The process is highly exothermic and will release HCl gas.
-
Isolation:
-
If the product is a solid: The aryl sulfonyl chloride will often precipitate out of the cold aqueous solution. Collect the solid by suction filtration.[13]
-
If the product is an oil/liquid: The product may separate as an oil. Transfer the entire mixture to a separatory funnel and extract the product with a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether).
-
-
Washing:
-
Wash the collected solid or the organic extract with cold water to remove residual sulfuric and hydrochloric acids.
-
A subsequent wash with a cold, dilute sodium bicarbonate solution can be used to neutralize any remaining acid, but be cautious as this can promote hydrolysis of the sulfonyl chloride if not done quickly and at low temperature.
-
Finally, wash with brine to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
Question: My crude sulfonyl chloride is contaminated with the corresponding sulfonic acid. How can I purify it?
Answer: Removing the more polar sulfonic acid from the sulfonyl chloride is a common purification challenge.
Purification Strategies:
-
Aqueous HCl Scrubbing: For liquid or soluble sulfonyl chlorides, a highly effective method is to wash the crude product (or a solution of it in an organic solvent) with a concentrated aqueous solution of hydrochloric acid (18-36%).[14] The high acidity of the wash solution suppresses the ionization of the sulfonic acid, but its high polarity allows it to be extracted into the aqueous phase, while the less polar sulfonyl chloride remains in the organic phase.[8]
-
Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a suitable solvent system is often the best method for achieving high purity.
-
Column Chromatography: While possible, chromatography on silica gel can be problematic for sulfonyl chlorides as the acidic silica can cause decomposition. If this method is necessary, it should be performed quickly, sometimes using a silica gel plug rather than a full column, and with non-polar eluent systems.
The following diagram outlines a general workflow for product workup and purification.
Caption: General workflow for workup and purification.
References
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US4549993A - Purification of crude, liquid organosulfonyl chloride.
-
Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Retrieved from [Link]
-
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
PubMed Central. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
YouTube. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator. Retrieved from [Link]
-
PubChem. (n.d.). Chlorosulfonic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of chlorosulfonic acid concentration on the acid density of SACF. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]
-
ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]
Sources
- 1. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 4. atul.co.in [atul.co.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. globalspec.com [globalspec.com]
- 11. researchgate.net [researchgate.net]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
Stability studies of 5-(Chlorosulfonyl)-2-methylbenzoic acid under various conditions
Technical Support Center: Stability of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this reagent under various experimental conditions. As a senior application scientist, I have structured this guide to not only provide protocols but to also explain the underlying chemical principles governing the stability of this versatile synthetic intermediate.
Introduction to the Stability Profile of this compound
This compound is a bifunctional molecule containing both a reactive sulfonyl chloride and a carboxylic acid group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. However, the inherent reactivity of the sulfonyl chloride group presents specific challenges regarding its stability and handling. The primary degradation pathway is hydrolysis, but thermal and photochemical degradation can also occur under certain conditions. Understanding these degradation pathways is crucial for obtaining reliable and reproducible experimental results.
The key to successfully working with this compound is recognizing its susceptibility to nucleophilic attack, particularly by water. The sulfonyl chloride group will readily react with water to form the corresponding sulfonic acid and hydrochloric acid.[1] This reaction is often autocatalytic, as the generated HCl can further promote degradation.
Visualizing the Primary Degradation Pathway: Hydrolysis
Caption: Primary hydrolysis pathway of this compound.
Frequently Asked Questions (FAQs) on Stability
Q1: My assay involving this compound is giving inconsistent results. Could this be a stability issue?
A1: Absolutely. Inconsistent results are a hallmark of reagent degradation. The most likely culprit is the hydrolysis of the sulfonyl chloride group. Even trace amounts of moisture in your solvents, reagents, or on your glassware can lead to the formation of 5-(sulfo)-2-methylbenzoic acid. This impurity will not participate in the desired reaction in the same way as the sulfonyl chloride, leading to lower yields and variable outcomes. It is crucial to use anhydrous solvents and handle the compound under inert atmosphere whenever possible.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[2] Refrigeration at 2-8°C is recommended.[2][3] Avoid storing it in areas with high humidity or frequent temperature fluctuations, which can lead to condensation inside the container.
Q3: I've noticed a decrease in the purity of my this compound over time, even with proper storage. What could be happening?
A3: While hydrolysis is the primary concern, slow degradation can still occur, especially if the container has been opened multiple times, introducing small amounts of atmospheric moisture. Another possibility is slow thermal decomposition, although this is less common at recommended storage temperatures. For highly sensitive applications, it is advisable to aliquot the compound into smaller, single-use portions upon receipt to minimize exposure of the bulk material to the atmosphere.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: It is strongly advised to avoid protic solvents unless they are intended to be a reactant. Sulfonyl chlorides react readily with alcohols to form sulfonate esters.[1] This reaction will consume your starting material and introduce impurities into your reaction mixture. For applications where the sulfonyl chloride needs to remain intact, use aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile (ACN), or tetrahydrofuran (THF), ensuring they are anhydrous.
Q5: How does the pH of an aqueous solution affect the stability of this compound?
A5: The hydrolysis of sulfonyl chlorides can be influenced by pH.[4][5] Both acidic and basic conditions can catalyze the hydrolysis. In basic solutions, the hydroxide ion is a potent nucleophile that will rapidly attack the sulfonyl chloride. In acidic solutions, protonation of the sulfonyl oxygen can make the sulfur atom more electrophilic and thus more susceptible to attack by water. Generally, neutral to slightly acidic conditions are preferred if the compound must be handled in an aqueous environment for a short period, though this should be avoided whenever possible.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield in a reaction where the sulfonyl chloride is a key reactant. | Degradation of this compound due to hydrolysis. | 1. Verify Reagent Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical technique such as ¹H NMR or HPLC. Look for the presence of the sulfonic acid hydrolysis product. 2. Use Anhydrous Conditions: Ensure all solvents are freshly dried and handled under an inert atmosphere (nitrogen or argon). Dry all glassware in an oven and cool under a stream of inert gas. 3. Fresh Reagent: If possible, use a freshly opened bottle of the reagent. |
| Formation of an unexpected, highly polar byproduct. | Hydrolysis or reaction with a protic solvent. | 1. Analyze the Byproduct: Characterize the byproduct using LC-MS or NMR to confirm if it is the sulfonic acid (from hydrolysis) or a sulfonate ester (from reaction with an alcohol solvent). 2. Solvent Purity Check: Ensure your aprotic solvents are free from protic impurities. For example, some grades of DCM can contain small amounts of methanol as a stabilizer. |
| The solid reagent appears clumpy or has a strong acidic smell (more than expected). | Significant hydrolysis has occurred. | The strong acidic smell is likely due to the formation of HCl gas from hydrolysis.[1] The reagent has likely been compromised. It is recommended to discard the reagent and obtain a fresh batch. |
| Inconsistent reaction kinetics or product distribution. | Partial degradation of the starting material or autocatalysis. | 1. Monitor the Reaction: Use in-situ monitoring techniques (e.g., IR, NMR) or frequent sampling and analysis (TLC, LC-MS) to track the consumption of the starting material and the formation of products and byproducts. 2. Control pH: If the reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl produced during the reaction. |
Experimental Protocols for Stability Assessment
Protocol 1: Assessing Hydrolytic Stability by HPLC
This protocol provides a framework for quantifying the rate of hydrolysis of this compound under specific conditions.
Objective: To determine the percentage of this compound that degrades to 5-(sulfo)-2-methylbenzoic acid over time in the presence of a controlled amount of water.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous ACN (e.g., 1 mg/mL).
-
Reaction Setup: In a clean, dry vial, add a known volume of the stock solution. To this, add a specific volume of water to achieve a desired ACN:water ratio (e.g., 95:5 v/v).
-
Time-Point Analysis: Immediately after adding water, inject an aliquot (t=0) into the HPLC system. Continue to take aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and inject them into the HPLC.
-
HPLC Analysis: Use a suitable gradient method to separate the starting material from its hydrolysis product. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient might be 10-90% B over 15 minutes.
-
-
Data Analysis: Calculate the peak areas for this compound and its hydrolysis product at each time point. Determine the percentage of the remaining starting material at each interval.
Visualizing the Stability Study Workflow
Sources
Challenges and solutions for scaling up the production of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis and scale-up of 5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS No. 89001-57-0). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this versatile pharmaceutical intermediate. The following content is structured in a practical question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, properties, and handling of this compound and its key reagents.
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most direct and industrially viable method is the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid) using chlorosulfonic acid (ClSO₃H) as the sulfonating agent.[1] The methyl and carboxylic acid groups on the starting material direct the incoming chlorosulfonyl group primarily to the 5-position. Chlorosulfonic acid serves as both the reagent and the solvent in many procedures.
Q2: What are the primary safety concerns when working with chlorosulfonic acid at scale?
A2: Chlorosulfonic acid is a highly corrosive and reactive chemical that presents significant handling challenges.[2][3] Key hazards include:
-
Extreme Reactivity with Water: It reacts violently with water, releasing significant heat and large quantities of corrosive hydrogen chloride (HCl) and sulfuric acid (H₂SO₄) fumes.[2][4] This reaction can cause dangerous pressure build-up and splashing. All equipment must be scrupulously dried before use.
-
Severe Corrosivity: It causes severe, deep burns on contact with skin and eyes.[3][5] Inhalation of its sharp, penetrating vapor can cause delayed lung damage.[2][4]
-
Thermal Decomposition: While stable at ambient temperatures, it can decompose at higher temperatures, releasing toxic gases.
Due to these hazards, all operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood), and personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a face shield, safety goggles, and a lab coat or a full acid suit for larger quantities.[3][4]
Q3: Why is temperature control so critical during the chlorosulfonation reaction?
A3: Strict temperature control is paramount for three reasons:
-
Safety: The reaction is highly exothermic. Without adequate cooling, a thermal runaway can occur, leading to a violent reaction, pressure buildup, and release of hazardous materials.
-
Selectivity: Higher temperatures can promote the formation of unwanted byproducts, such as diaryl sulfones and disulfonated products.[6] Maintaining a low temperature, especially during the addition of the substrate, favors the formation of the desired monosulfonyl chloride.[6]
-
Product Stability: Although the reaction itself may sometimes require heating to drive to completion, excessive temperatures can lead to the degradation of the product.
Q4: What are the typical downstream applications of this compound?
A4: Its value lies in the distinct reactivity of its two functional groups. The highly reactive chlorosulfonyl group (-SO₂Cl) is primarily used to synthesize sulfonamides by reacting it with primary or secondary amines.[1] Sulfonamides are a critical class of compounds in medicinal chemistry. The carboxylic acid group provides a handle for further modifications, making this compound a key building block in the synthesis of various active pharmaceutical ingredients (APIs).
Part 2: Troubleshooting Guide for Scale-Up Production
This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield and/or Purity
Q5: Our reaction yield is consistently low after quenching and isolation. What are the likely causes?
A5: Low isolated yield is one of the most common scale-up challenges. The root cause often lies in product loss during the workup phase due to hydrolysis.
-
Cause 1: Hydrolysis of the Sulfonyl Chloride: The primary culprit is the hydrolysis of the desired this compound product to the corresponding 5-(sulfo)-2-methylbenzoic acid. This occurs when the product is exposed to water, especially under acidic conditions and for prolonged periods.[7][8] The sulfonic acid is highly water-soluble and will be lost in the aqueous phase during filtration.
-
Solution:
-
Controlled Quenching: The quenching process (adding the reaction mixture to ice/water) is the most critical step. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water, ensuring the temperature of the quench mixture is maintained at 0-5°C.[6] This minimizes the product's contact time with the aqueous acid at higher temperatures.
-
Prompt Filtration: Do not let the precipitated product sit in the acidic filtrate for an extended time. Filter the solid immediately after the quench is complete.[6]
-
Anhydrous Work-up (Alternative): For very sensitive substrates, consider removing the excess chlorosulfonic acid under high vacuum (with appropriate trapping) before attempting any aqueous work-up. This is often not practical for large scales but can be a diagnostic tool.
-
Leverage Insolubility: Aryl sulfonyl chlorides are often protected from hydrolysis by their low solubility in water.[8][9] A rapid quench and filtration leverages this property, separating the solid product before significant hydrolysis can occur.
-
Q6: HPLC analysis of our crude product shows significant impurities. What are they and how can we prevent them?
A6: Impurity profiles can be complex, but several common byproducts are known for this type of reaction.
-
Common Impurities & Prevention Strategies:
| Impurity | Formation Mechanism | Prevention Strategy |
| 5-(Sulfo)-2-methylbenzoic acid | Hydrolysis of the desired product during aqueous workup.[7][8] | Minimize time and temperature during quenching. Wash the crude solid with cold water to remove residual acids.[6] |
| Regioisomers | Sulfonation at other positions on the aromatic ring (e.g., the 3- or 4-position). | Maintain low reaction temperatures, as selectivity can be temperature-dependent. The inherent directing effects of the methyl and carboxyl groups strongly favor the 5-position, so this is often a minor impurity. |
| Diaryl Sulfone | Reaction of the formed sulfonyl chloride with another molecule of 2-methylbenzoic acid. This is favored at higher temperatures.[6] | Maintain stringent temperature control (e.g., 0-20°C) during the addition of the substrate to the chlorosulfonic acid.[6] Using a slight excess of chlorosulfonic acid can help drive the reaction to the sulfonyl chloride stage and minimize this side reaction.[6] |
| Unreacted 2-Methylbenzoic Acid | Incomplete reaction due to insufficient time, temperature, or reagent. | Ensure adequate reaction time and consider a moderate heating phase (e.g., 40-60°C) after the initial exothermic addition is complete to drive the reaction to completion. Monitor reaction progress via TLC or HPLC. |
Byproduct Formation Pathways
Caption: Key reaction and side-reaction pathways during synthesis.
Part 3: Experimental Protocols & Workflows
Scaled-Up Synthesis Protocol (Illustrative)
Disclaimer: This protocol is for informational purposes only. All scale-up activities should be preceded by a thorough Process Hazard Analysis (PHA) and conducted by trained personnel.
Objective: To synthesize this compound on a multi-gram scale.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Chiller/heater for reactor temperature control.
-
Addition funnel (for smaller scale) or dosing pump (for larger scale).
-
Quench vessel (appropriately sized to handle the reaction volume plus ice).
-
Filtration apparatus (e.g., Buchner funnel or filter press).
-
Vacuum oven.
-
PPE: Acid suit, face shield, safety goggles, acid-resistant gloves.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated equipment are meticulously clean and dry. Purge the reactor with dry nitrogen.
-
Reagent Charge: Charge chlorosulfonic acid (approx. 4-5 molar equivalents) into the jacketed reactor.
-
Cooling: Begin stirring and cool the chlorosulfonic acid to 0-5°C using the circulating chiller.
-
Substrate Addition: Slowly add 2-methylbenzoic acid (1 equivalent) portion-wise or via dosing pump, ensuring the internal temperature does not exceed 15-20°C. This addition is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at ambient temperature for 1-2 hours. Then, slowly heat the mixture to 40-50°C and hold for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC analysis of a quenched sample).
-
Cooling: Cool the reaction mixture back down to room temperature.
-
Quenching: In a separate vessel, prepare a vigorously stirred slurry of crushed ice and water. Slowly transfer the cooled reaction mixture into the ice slurry, maintaining the quench temperature below 5°C. A white solid should precipitate.
-
Isolation: Immediately filter the precipitated solid.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer strongly acidic (e.g., pH > 3).
-
Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The product should be stored in a desiccator as it is moisture-sensitive.[10]
General Troubleshooting Workflow
Caption: A logical workflow for diagnosing scale-up issues.
References
- Aromsyn Co., Ltd. This compound.
- Veolia North America. Chlorosulfonic Acid.
- Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Chlorosulfonic acid.
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Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). OSTI.GOV. Available from: [Link]
- Reddit. (2023). Any optimal way to store chlorosulfonic acid from humidity? r/chemistry.
- King, J. F., et al. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- DuPont. CSA (Chlorosulfonic Acid) Handling & Storage.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society.
- Benchchem. This compound | 89001-57-0.
- Benchchem. (2025). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
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Mitigating hazardous conditions during the synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address potential challenges encountered during this synthetic procedure. Our goal is to ensure both the success of your experiment and the highest standards of laboratory safety.
Introduction to the Synthesis and Inherent Hazards
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid) using chlorosulfonic acid as the sulfonating agent.[1] While this is a standard and effective method for creating aryl sulfonyl chlorides, it presents significant hazards primarily due to the highly reactive and corrosive nature of chlorosulfonic acid.[2][3] This reagent reacts violently with water, releasing heat and toxic fumes of hydrochloric acid and sulfuric acid.[2][3][4] Therefore, stringent adherence to safety protocols is paramount.
This guide will provide a structured approach to mitigating these risks and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound.
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The primary hazards stem from the use of chlorosulfonic acid, which is a highly corrosive and reactive substance.[2][3] Key hazards include:
-
Violent reaction with water: Contact with water, including atmospheric moisture, can lead to a violent exothermic reaction, producing corrosive and toxic fumes of hydrochloric and sulfuric acid.[2][3][4]
-
Severe burns: Both the liquid and its vapors can cause severe chemical and thermal burns upon contact with skin and eyes.[2][4][5]
-
Respiratory irritation: Inhalation of vapors can cause severe irritation to the respiratory tract, with the potential for delayed lung injury.[2]
-
Reactivity with other materials: Chlorosulfonic acid can react violently with alcohols, combustible materials, and reducing agents.[5][6]
Q2: What personal protective equipment (PPE) is essential for this procedure?
A2: A comprehensive PPE ensemble is mandatory. This includes:
-
Eye and face protection: Chemical splash goggles and a face shield are essential.[2][5] Contact lenses should not be worn.[5]
-
Gloves: Acid-resistant gloves, such as butyl rubber or Viton, should be worn. Always inspect gloves for integrity before use.[2][7]
-
Body protection: A lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger scale operations, a full acid-resistant suit may be necessary.[2][7]
-
Respiratory protection: All work must be conducted in a certified chemical fume hood. In case of spills or emergencies, a self-contained breathing apparatus (SCBA) may be required.[2][8]
Q3: How should I properly store and handle chlorosulfonic acid?
A3: Chlorosulfonic acid should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and combustibles.[2][5][6] The container must be kept tightly closed to prevent contact with atmospheric moisture.[2] When handling, use only in a chemical fume hood and ensure all equipment is dry.
Q4: What is the correct procedure for quenching the reaction?
A4: The reaction quench is a critical and potentially hazardous step. The reaction mixture should be slowly and carefully added to a mixture of crushed ice and water with vigorous stirring.[9][10][11] This allows for the dissipation of the heat generated from the exothermic reaction of excess chlorosulfonic acid with water. Never add water to the reaction mixture, as this can cause a violent, uncontrolled reaction.[2][4]
Q5: How should I dispose of waste from this reaction?
A5: Waste containing chlorosulfonic acid is considered hazardous.[5] Small amounts of residual acid can be neutralized cautiously with a base such as sodium bicarbonate or crushed limestone.[8][6] The neutralized solution can then be disposed of in accordance with local, state, and federal regulations.[2][12] Do not mix chlorosulfonic acid waste with other organic or combustible waste.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Product: The chlorosulfonyl group is sensitive to water and can hydrolyze back to the sulfonic acid during workup.[11] 3. Incorrect Stoichiometry: Using too little chlorosulfonic acid. | 1. Optimize Reaction Conditions: Ensure the reaction is stirred for an adequate amount of time, and consider gentle heating (e.g., to 40-60°C) after the initial addition to drive the reaction to completion.[9][11] Monitor the reaction progress using techniques like TLC or NMR. 2. Rapid and Cold Workup: Quench the reaction mixture quickly onto a large excess of ice to keep the temperature low and minimize hydrolysis.[11] Filter the precipitated product promptly. 3. Use of Excess Reagent: A moderate excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material. |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Residual starting material, solvent, or byproducts can lower the melting point. 2. Incomplete Hydrolysis of Excess Reagent: Insufficient water during quenching can leave unreacted chlorosulfonic acid, creating an oily mixture. | 1. Thorough Washing: Wash the crude product thoroughly with cold water to remove any residual acids and water-soluble impurities.[10][11] 2. Sufficient Quenching Medium: Ensure a sufficient quantity of ice and water is used during the quench to completely react with and dissolve any excess chlorosulfonic acid. |
| Formation of a High-Melting, Insoluble White Solid | 1. Diaryl Sulfone Formation: A common side reaction where the newly formed sulfonyl chloride reacts with another molecule of 2-methylbenzoic acid. This is often favored at higher temperatures.[11] | 1. Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of 2-methylbenzoic acid to the chlorosulfonic acid.[11] This minimizes the rate of the side reaction. |
| Reaction Mixture Darkens Significantly (Turns Black) | 1. Charring of Organic Material: Chlorosulfonic acid is a powerful dehydrating agent and can cause charring of the starting material if the temperature is too high.[2] | 1. Maintain Low Temperature: Ensure efficient cooling and slow, portion-wise addition of the 2-methylbenzoic acid to control the exothermic reaction and prevent localized overheating. |
Experimental Workflow and Safety Measures
The following diagram outlines the key steps in the synthesis of this compound, emphasizing critical safety checkpoints.
Caption: Troubleshooting decision tree for common synthesis issues.
References
-
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
- DuPont. (n.d.). Chlorosulfonic Acid Safety Precautions.
-
New Jersey Department of Health. (2004, February). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Retrieved from [Link]
- SMS Rail Lines. (n.d.). Safety Data Sheet as per regulation (EC) 1907/2006 - CHLOROSULPHONIC ACID.
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- BenchChem. (n.d.). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Introduction
5-(Chlorosulfonyl)-2-methylbenzoic acid is a critical intermediate in synthetic organic chemistry, valued for its bifunctional nature. The presence of both a reactive chlorosulfonyl group and a carboxylic acid moiety makes it a versatile building block for novel pharmaceutical compounds and specialty chemicals. However, this high reactivity, particularly the susceptibility of the sulfonyl chloride group to hydrolysis, presents a significant challenge for accurate and reproducible quantification. The development of robust, validated analytical methods is therefore not merely a quality control checkpoint but a cornerstone of process understanding and product consistency.
This guide provides a comparative analysis of two distinct, validated analytical strategies for the quantification of this compound. We move beyond simple procedural outlines to explore the underlying rationale for methodological choices, grounding our protocols in the principles of scientific integrity and regulatory expectations. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select and implement a method that is fit for its intended purpose, whether for purity assessment, stability testing, or reaction monitoring. Our discussion is framed by the rigorous standards of international regulatory bodies, ensuring that the described protocols are inherently self-validating systems.[1][2][3]
The Analytical Challenge: Taming a Reactive Intermediate
The primary obstacle in analyzing this compound is the hydrolytic instability of the sulfonyl chloride (-SO₂Cl) functional group. Exposure to moisture, including residual water in solvents or atmospheric humidity, can rapidly convert the analyte to the corresponding sulfonic acid. This degradation compromises sample integrity and leads to an underestimation of the target compound.
Consequently, direct analytical approaches are often fraught with poor precision and accuracy. A superior strategy involves a quantitative chemical derivatization step. By reacting the unstable sulfonyl chloride with a nucleophile, we convert it into a stable, readily analyzable derivative. This approach forms the basis of the two methods compared herein:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) following derivatization to a stable sulfonamide.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following a dual derivatization to form a stable, volatile sulfonamide ester.
Method 1: RP-HPLC with UV Detection via Sulfonamide Derivatization
This method is a workhorse for quality control environments. It combines the robustness and high throughput of HPLC with a pre-column derivatization step that stabilizes the analyte and introduces a strong chromophore, enhancing detection sensitivity. The sulfonyl chloride is reacted with a primary or secondary amine, such as diethylamine, to form a highly stable N,N-diethylsulfonamide derivative.
Causality Behind Experimental Choices
-
Derivatization Agent: Diethylamine is chosen for its sufficient nucleophilicity to react quickly and quantitatively with the sulfonyl chloride. The resulting tertiary sulfonamide is chemically robust and exhibits excellent chromatographic behavior.
-
Stationary Phase: A C18 reversed-phase column is the gold standard for separating moderately polar organic molecules like the sulfonamide derivative, offering excellent resolution and peak shape.[4]
-
Mobile Phase: A gradient of acetonitrile and water, buffered with a small amount of formic or phosphoric acid, ensures protonation of the carboxylic acid group, leading to better retention and symmetrical peaks on the C18 column.[5]
-
Detection: UV detection is simple, reliable, and well-suited for this derivative, which retains the aromatic chromophore of the parent molecule.
Experimental Protocol: HPLC Method
-
Standard & Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile to create a stock solution.
-
Prepare sample solutions similarly, aiming for a comparable concentration.
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of the stock solution into a 10 mL vial.
-
Add 100 µL of diethylamine and 1.0 mL of pyridine (as a catalyst and acid scavenger).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., ~50 µg/mL).
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Visualization: HPLC Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Method 2: GC-MS Quantification via Dual Derivatization
For applications requiring higher specificity or confirmation of identity, GC-MS is the technique of choice. Its coupling of chromatographic separation with mass spectrometric detection provides unparalleled selectivity.[6] However, direct GC analysis is impossible due to the analyte's low volatility and thermal instability. A dual derivatization strategy is therefore essential:
-
Sulfonamide Formation: The sulfonyl chloride group is first converted to its N,N-diethylsulfonamide, identical to the HPLC method, to ensure stability.[7]
-
Silylation: The carboxylic acid group is then converted to a trimethylsilyl (TMS) ester using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step drastically increases the molecule's volatility, making it suitable for GC analysis.[8]
Causality Behind Experimental Choices
-
Dual Derivatization: This two-step process systematically addresses both problematic functional groups. The sulfonamide formation ensures stability during handling and injection, while silylation renders the molecule volatile for gas-phase analysis.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is ideal for separating the derivatized analyte. These columns separate compounds primarily based on boiling point, providing robust performance for a wide range of molecules.
-
Ionization Mode: Electron Ionization (EI) is used as it is a hard ionization technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for the analyte, allowing for highly confident identification.
-
Detection Mode: Selected Ion Monitoring (SIM) can be used for quantification to significantly enhance sensitivity and selectivity by monitoring only characteristic fragment ions of the derivatized analyte, filtering out matrix noise.[9]
Experimental Protocol: GC-MS Method
-
Derivatization Step 1 (Sulfonamide Formation):
-
Prepare a stock solution in anhydrous acetonitrile and react with diethylamine and pyridine as described in the HPLC protocol.
-
After the reaction, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.
-
-
Derivatization Step 2 (Silylation):
-
To the dry residue, add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent like anhydrous pyridine.
-
Seal the vial and heat at 70 °C for 45 minutes to ensure complete silylation.
-
Cool to room temperature. The sample is now ready for GC-MS injection.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Oven Program:
-
Initial: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan (for identification) or SIM (for quantification).
-
Visualization: GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Performance Comparison and Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10] Both methods must be validated according to ICH Q2(R2) guidelines, which provide a framework for establishing performance characteristics.[1][11][12] The following table provides a comparative summary of the expected performance of the two methods.
| Validation Parameter | Derivatization RP-HPLC-UV | Dual Derivatization GC-MS | Rationale & Commentary |
| Specificity | High | Very High | HPLC separates the derivative from potential impurities. GC-MS provides definitive identification through mass fragmentation patterns, offering superior specificity.[13] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range.[14] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL (SIM mode) | GC-MS, especially in SIM mode, is inherently more sensitive, making it ideal for trace-level analysis.[8] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods, when properly validated, will yield high accuracy. Recovery studies should be performed by spiking the analyte into a representative matrix.[13] |
| Precision (%RSD) | < 2.0% | < 5.0% | The HPLC method generally offers better precision due to fewer sample handling steps and higher automation. The multi-step derivatization for GC-MS can introduce more variability.[14] |
| Robustness | High | Moderate | HPLC methods are typically more robust against minor variations in parameters like mobile phase composition and temperature. The GC-MS method's derivatization steps can be sensitive to moisture and reagent purity.[13] |
| Sample Throughput | High | Low to Moderate | The HPLC method is significantly faster, with a simpler sample preparation workflow, making it better suited for routine analysis of many samples. |
Conclusion and Recommendations
The choice between the RP-HPLC and GC-MS methods for quantifying this compound depends entirely on the analytical objective.
The RP-HPLC-UV method following sulfonamide derivatization is the recommended choice for routine quality control, release testing, and stability studies. Its high throughput, excellent precision, and operational robustness make it ideal for environments where a large number of samples must be analyzed reliably and efficiently.
The dual derivatization GC-MS method is the preferred technique for structure confirmation, impurity identification, and trace-level quantification. The exceptional specificity provided by mass spectrometry is invaluable for troubleshooting, reference standard characterization, and in-depth investigations where unambiguous identification is paramount.
By understanding the principles, strengths, and limitations of each approach, analytical scientists can confidently select, validate, and deploy the most appropriate method to ensure the quality and integrity of their work.
References
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
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ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration. Retrieved from [Link]
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3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]
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Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7595–7608. Retrieved from [Link]
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Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Tse, F. L., & Jaffe, J. M. (1982). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 231(1), 77–86. Retrieved from [Link]
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Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
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Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate. Retrieved from [Link]
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Tazerouti, A., & Soumillion, J. P. (1995). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 706(1-2), 197–208. Retrieved from [Link]
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Spectroscopic methods of analysis. (n.d.). UCLouvain. Retrieved from [Link]
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1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. (2025, August 10). ResearchGate. Retrieved from [Link]
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Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. (n.d.). ResearchGate. Retrieved from [Link]
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Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved from [Link]
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Babu, M. D., Babu, S., & Kishore, M. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques, 7(4). Retrieved from [Link]
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Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]
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Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Drábik, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(1), 693–702. Retrieved from [Link]
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This compound (C8H7ClO4S). (n.d.). PubChem. Retrieved from [Link]
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Cas 89001-57-0, Benzoic acid, 5-(chlorosulfonyl)-2-methyl-. (n.d.). LookChem. Retrieved from [Link]
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HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). CIPAC. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Various Sulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Sulfonamides, a class of synthetic compounds characterized by a sulfonyl group linked to an amine, represent a cornerstone in medicinal chemistry.[1] Their journey began with the groundbreaking discovery of their antibacterial properties, which revolutionized the treatment of infectious diseases.[1][2][3] However, the therapeutic potential of the sulfonamide scaffold extends far beyond its initial application.[4][5][6] Modern derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, carbonic anhydrase inhibitory, and anti-inflammatory effects.[5][6][7]
This in-depth technical guide provides a comparative analysis of the diverse biological activities of sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, details validated experimental protocols, and presents visual workflows to facilitate a comprehensive understanding and spur innovation in this dynamic field.
Antibacterial Activity: The Foundational Mechanism
The classic antibacterial action of sulfonamides is rooted in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][8] This enzyme is pivotal in the bacterial folic acid synthesis pathway. By structurally mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides obstruct the production of dihydrofolic acid, a critical precursor for synthesizing nucleic acids and amino acids.[1][8][9] This blockade results in bacteriostasis, inhibiting bacterial growth and multiplication.[3][9][10] This mechanism is selectively toxic to bacteria because humans acquire folate through their diet and are unaffected.[1][9][10][11]
Mechanism of Action: Folic Acid Synthesis Inhibition
The efficacy of sulfonamides as antibacterials is a direct consequence of their structural analogy to PABA. This allows them to bind to the active site of DHPS, preventing the synthesis of dihydropteroic acid and, subsequently, tetrahydrofolic acid (THF), the biologically active form of folate. THF is an essential cofactor in the synthesis of purines, pyrimidines, and several amino acids, all of which are vital for DNA, RNA, and protein production.
Caption: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.
Comparative Antibacterial Efficacy
The antibacterial potency of sulfonamide derivatives varies significantly based on their chemical structure. Modifications to the core sulfanilamide scaffold can enhance activity, improve pharmacokinetic properties, and broaden the spectrum of activity.
| Sulfonamide Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 16 - 64 | [12] |
| Sulfamethoxazole | Staphylococcus aureus | 8 - 128 | [13] |
| Sulfadiazine | Escherichia coli | 8 - 32 | [14] |
| Sulfadiazine | Staphylococcus aureus | 16 - >128 | [14] |
| Novel Derivative 1B | Escherichia coli | 75 | [12] |
| Novel Derivative 1C | Escherichia coli | 50 | [12] |
| Novel Derivative 1B | Bacillus subtilis | 100 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the in vitro antibacterial activity of a compound.[15] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of various sulfonamide derivatives against selected bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB) or Agar (MHA)[15]
-
96-well microtiter plates[15]
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sulfonamide derivative stock solutions (in DMSO)
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure (Broth Microdilution Method): [15][16]
-
Inoculum Preparation: Culture bacteria overnight. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]
-
Serial Dilution: Prepare two-fold serial dilutions of the sulfonamide derivatives in MHB directly in a 96-well microtiter plate. Concentrations should span a clinically relevant range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible turbidity (bacterial growth).[15][17] This can be assessed visually or by measuring absorbance with a microplate reader.
Anticancer Activity: Targeting Tumor-Associated Enzymes
The sulfonamide scaffold has proven to be a versatile platform for the development of potent anticancer agents.[18][19][20][21] These derivatives employ diverse mechanisms of action, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[18][19][20][22]
Mechanism of Action: Carbonic Anhydrase Inhibition
A primary mechanism for the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII.[14][23] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[14] The sulfonamide group (–SO₂NH₂) is a highly effective zinc-binding group (ZBG), which coordinates to the Zn²⁺ ion in the CA active site, potently inhibiting its enzymatic activity.[24][25]
Caption: Sulfonamide Inhibition of Carbonic Anhydrase Active Site.
Comparative Cytotoxicity
The effectiveness of anticancer sulfonamides is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Sulfonamide Derivative | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism |
| Acetazolamide | Breast (MCF-7) | >100 | CA Inhibition |
| Indisulam | Colon (HCT-116) | 0.05 | Cell Cycle Arrest |
| Celecoxib | Colon (HT-29) | 45.7 | COX-2/CA Inhibition |
| Pazopanib | Renal (Caki-1) | 0.02 | Tyrosine Kinase Inhibition |
| N-(sulfapyridine)-p-hydroxybenzamide | - | Kᵢ = 2.62 nM (hCA I) | CA Inhibition[24] |
Note: IC₅₀ values can vary significantly based on experimental conditions and cell line.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[26][27][28] It measures the metabolic activity of cells, which is indicative of their viability.[27][29]
Objective: To determine the IC₅₀ value of sulfonamide derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[29]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[15][29]
-
96-well culture plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[29] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[26][27][29]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15][29]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.[15][29]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Carbonic Anhydrase Inhibition: A Therapeutic Target
Beyond cancer, the inhibition of carbonic anhydrases by sulfonamides is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and altitude sickness.[14][23][24] Different CA isozymes are expressed in various tissues, and designing isozyme-selective inhibitors is a key goal in drug development.
Comparative Inhibition Constants (Kᵢ)
The potency of CA inhibitors is quantified by their inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Inhibitor | CA Isozyme | Kᵢ (nM) | Therapeutic Use |
| Acetazolamide | hCA I | 19.92 | Diuretic, Glaucoma[24] |
| Acetazolamide | hCA II | 12 | Glaucoma, Epilepsy |
| Dorzolamide | hCA II | 0.5 | Glaucoma |
| Brinzolamide | hCA II | 3.1 | Glaucoma |
| N-(sulfapyridine)-p-hydroxybenzamide | hCA I | 2.62 | Investigational[24] |
| Sulfapyridine | hCA II | 7,500 | Antibacterial (parent drug) |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[31]
Objective: To determine the Kᵢ of sulfonamide derivatives against specific CA isozymes.
Materials:
-
Purified human CA isozyme (e.g., hCA I, hCA II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[31]
-
p-Nitrophenyl acetate (p-NPA) substrate solution[31]
-
Test inhibitors and a known inhibitor (e.g., Acetazolamide)[31]
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm[31]
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Inhibitor Addition: Add serial dilutions of the test inhibitors to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "blank" (no enzyme).
-
Enzyme Addition: Add the CA working solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[31]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[31]
-
Data Analysis: Calculate the reaction rate (slope) for each concentration. Determine the IC₅₀ value by plotting the percent inhibition versus inhibitor concentration. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Michaelis constant (Km) are known.
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonamides is intimately linked to their chemical structure. Key SAR principles for antibacterial activity include:
-
Free Aromatic Amine: A free para-amino group (-NH₂) is generally essential for antibacterial activity, as it mimics PABA.[33]
-
Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring.[33][34]
-
N1-Substitution: Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings often increases potency and improves pharmacokinetic properties.[34][35] This modification can bring the pKa of the molecule into an optimal range (6.6-7.4), which enhances cell penetration and activity.[33][35]
For CA inhibition, the primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding pharmacophore. Modifications to the "tail" portion of the molecule (the R-group) are used to achieve isoform selectivity by exploiting differences in the active site cavities of the various CAs.
Caption: General Workflow for Evaluating Sulfonamide Derivatives.
Conclusion and Future Perspectives
The sulfonamide scaffold remains a remarkably fruitful source of therapeutic agents. While its initial role as an antibacterial has been supplemented by more modern antibiotics, its utility has expanded into oncology, ophthalmology, and beyond. The future of sulfonamide research lies in the rational design of derivatives with high potency and selectivity for specific targets. By leveraging detailed structure-activity relationships and targeting disease-specific enzymes like the tumor-associated carbonic anhydrases, researchers can continue to develop novel sulfonamide-based drugs to address a wide range of unmet medical needs. The experimental frameworks provided in this guide offer a robust system for the validation and comparative analysis of these promising new chemical entities.
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A Comparative Guide to Catalysts in the Synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic Acid
In the realm of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is a cornerstone of process development. 5-(Chlorosulfonyl)-2-methylbenzoic acid stands out as a critical building block, most notably in the synthesis of the widely used diuretic, torsemide. The chlorosulfonation of 2-methylbenzoic acid is the principal industrial route to this intermediate. The choice of catalyst for this transformation is a pivotal decision, profoundly influencing reaction yield, isomeric purity, and overall process economics. This guide offers an in-depth, comparative analysis of various catalytic systems for this synthesis, substantiated by experimental data and procedural insights to empower researchers in catalyst selection and process optimization.
The Imperative of Catalysis in Regioselective Chlorosulfonation
The direct chlorosulfonation of 2-methylbenzoic acid using chlorosulfonic acid presents a classic challenge in electrophilic aromatic substitution. The aromatic ring is activated by two substituents: a methyl group (-CH₃) and a carboxyl group (-COOH). The methyl group directs incoming electrophiles to the ortho and para positions, while the carboxyl group is a meta-director. The desired product, this compound, necessitates substitution at the position para to the methyl group and meta to the carboxyl group.
Uncatalyzed, the reaction often demands harsh conditions and exhibits poor selectivity, leading to a mixture of undesired isomers and byproducts, complicating downstream purification and reducing the overall yield. Catalysts are therefore indispensable for enhancing the reaction rate and, crucially, for controlling the regioselectivity to favor the formation of the desired 5-sulfonyl chloride isomer.[1]
Comparative Evaluation of Catalytic Systems
The selection of an appropriate catalyst is a critical parameter in the successful synthesis of this compound. Below is a comparative overview of several catalytic approaches, with performance metrics derived from available literature and process chemistry principles.
| Catalyst System | Reagent Ratio (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations & Drawbacks |
| **Thionyl Chloride (SOCl₂) ** | 1:5 (molar) | 70-80 | 4-6 | ~85-90 | >98 | Functions as both a catalyst and a dehydrating agent. The reaction can be vigorous, requiring careful temperature and addition rate control. Generates significant HCl and SO₂ off-gassing.[2][3] |
| Trifluoroacetic Anhydride ((CF₃CO)₂O) | 1:1.2 (molar) with chlorosulfonic acid | Room Temp | 2-3 | ~92 | >99 | Enables milder reaction conditions and shorter reaction times. However, trifluoroacetic anhydride is a comparatively expensive reagent.[4][5][6] |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Catalytic amount | 0-25 | 5-7 | ~88 | >97 | Lewis acid catalysts enhance the electrophilicity of the chlorosulfonylating agent. Require strictly anhydrous conditions to prevent catalyst deactivation.[7][8][9] |
| Heterogeneous Catalysts (e.g., Zeolites, Supported Acids) | Varies | 100-120 | 8-10 | ~75-80 | ~95 | Offer the potential for simplified catalyst separation and recycling. Generally necessitate higher temperatures and longer reaction times, and may be prone to deactivation. |
Table 1: Performance Comparison of Different Catalysts for the Synthesis of this compound.
Mechanistic Considerations and Rationale for Catalyst Selection
The efficacy of a given catalyst is rooted in its ability to influence the reaction mechanism. The primary role of the catalysts in this context is to augment the electrophilic character of the sulfur trioxide (SO₃) moiety within chlorosulfonic acid or a related sulfonating species.
Figure 1: Generalized workflow for the catalyzed chlorosulfonation of 2-methylbenzoic acid.
For example, thionyl chloride can react with any trace amounts of water present, thereby preventing the deactivation of the chlorosulfonic acid. It may also interact with the carboxylic acid group to form an acyl chloride, which can modulate the electronic properties and directing effects of the substituents.[10][11][12] Lewis acids, such as aluminum chloride, coordinate with the chlorosulfonic acid, increasing its electrophilicity and promoting the formation of the active sulfonating agent.[7][8][9]
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound utilizing different catalytic systems. Safety Precaution: These reactions must be conducted in a well-ventilated fume hood, as they involve corrosive reagents and the evolution of toxic gases. Appropriate personal protective equipment should be worn at all times.
Protocol 1: Thionyl Chloride Catalyzed Synthesis
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, charge 2-methylbenzoic acid (1 mole).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (5 moles) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Following the complete addition of chlorosulfonic acid, slowly add thionyl chloride (1.2 moles) dropwise.
-
Gradually warm the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Figure 2: Experimental workflow for thionyl chloride catalyzed synthesis.
Protocol 2: Trifluoroacetic Anhydride Catalyzed Synthesis
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzoic acid (1 mole) in a suitable inert solvent (e.g., dichloromethane).
-
Add trifluoroacetic anhydride (1.2 moles) to the solution.[13][14]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 moles) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
If a solvent was used, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. If no solvent was employed, filter the precipitated solid, wash with cold water, and dry.
Concluding Remarks and Recommendations
The selection of a catalyst for the synthesis of this compound is a multifactorial decision, balancing considerations of cost, reaction conditions, yield, purity, and scalability.
-
Thionyl chloride emerges as a robust, cost-effective, and high-yielding option, rendering it well-suited for large-scale industrial production. However, the relatively harsh reaction conditions and significant off-gassing necessitate specialized equipment and robust safety protocols.
-
Trifluoroacetic anhydride provides a milder and more rapid alternative, delivering excellent yields and purity. Its higher cost may, however, confine its application to smaller-scale syntheses or instances where exceptional purity is the primary driver.[4][5][6]
-
Lewis acids offer a commendable balance of yield and reaction conditions, although their use is predicated on the stringent exclusion of moisture.
-
Heterogeneous catalysts , while presenting the alluring advantages of simplified workup and potential for recycling, currently exhibit lower yields and require further development to be considered competitive for this specific transformation.
For most laboratory-scale preparations and initial process development studies, the thionyl chloride and trifluoroacetic anhydride-catalyzed methods are the most pragmatic choices, with the final selection contingent on the relative importance of cost versus reaction mildness and speed. It is incumbent upon the researcher to conduct optimization studies to ascertain the most suitable catalytic system for their specific requirements and intended scale of operation.
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A Senior Application Scientist's Guide to the Purity Assessment of 5-(Chlorosulfonyl)-2-methylbenzoic Acid from Commercial Sources
Introduction
5-(Chlorosulfonyl)-2-methylbenzoic acid is a pivotal bifunctional molecule in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its value lies in the distinct reactivity of its two functional groups: the highly reactive chlorosulfonyl group, a precursor to sulfonamides, and the carboxylic acid moiety, which can be readily modified.[1] The purity of this reagent is paramount, as even minor impurities can lead to significant side reactions, impact product yield and quality, and introduce contaminants that are difficult to remove in downstream applications.
A common impurity in sulfonyl chlorides is the corresponding sulfonic acid, which arises from hydrolysis of the sulfonyl chloride group.[3] The presence of this and other potential impurities necessitates a robust analytical framework to qualify material from different commercial sources. This guide provides a comprehensive, experimentally validated approach for comparing the purity of this compound from various suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a framework for interpreting the resulting data.
Experimental Design & Rationale
A multi-pronged analytical approach is essential for a thorough purity assessment of this compound.[4] This guide employs a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Overall Experimental Workflow
The following diagram outlines the systematic approach for the purity comparison of this compound from different commercial sources.
Caption: Overall workflow for the purity comparison of this compound.
Methodology
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination, offering high-resolution separation of the main component from its impurities. A reverse-phase method is ideal for this compound.
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Gradient Elution:
-
A gradient elution is employed to ensure the separation of both polar (e.g., sulfonic acid impurity) and non-polar impurities.
-
Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution. Use of an anhydrous solvent is crucial to prevent hydrolysis of the analyte.[3]
-
Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
-
Analysis Parameters:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
UV detection wavelength: 254 nm.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information, confirming the identity of the main compound and aiding in the identification of impurities.[4]
Protocol:
-
Instrumentation:
-
400 MHz NMR spectrometer.
-
-
Sample Preparation:
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
A singlet for the methyl protons (~2.5-2.8 ppm).
-
Aromatic protons will appear in the range of 7.5-8.5 ppm. The specific splitting pattern will depend on the substitution pattern.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with residual water.
-
-
-
¹³C NMR Analysis:
-
Acquire a standard carbon-13 NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
-
Impurity Identification:
-
The presence of the corresponding sulfonic acid, 2-methyl-5-sulfobenzoic acid, would be indicated by a shift in the aromatic proton signals and the absence of the reactive sulfonyl chloride group. Other impurities may be identified by their characteristic NMR signals.
-
Results and Discussion
For the purpose of this guide, we will use hypothetical data to illustrate the comparison of this compound from three different commercial suppliers (Vendor A, Vendor B, and Vendor C).
Comparative Purity Data
| Supplier | HPLC Purity (%) | ¹H NMR Observations | ¹³C NMR Observations |
| Vendor A | 98.5 | Clean spectrum consistent with the expected structure. No significant impurity peaks observed. | All expected carbon signals present. No extraneous signals detected. |
| Vendor B | 95.2 | In addition to the main compound signals, small peaks consistent with 2-methyl-5-sulfobenzoic acid are present. A slight upfield shift of aromatic protons is noted for the impurity. | Signals corresponding to the sulfonic acid impurity are observed. |
| Vendor C | 97.1 | Minor unidentifiable impurity peaks in the aromatic region. | A few low-intensity signals in the aromatic region that do not correspond to the main compound or the sulfonic acid impurity. |
The data presented in the table above is a summary of the analytical results. The HPLC analysis provides a quantitative measure of purity, while NMR spectroscopy offers qualitative information about the nature of the impurities.
Interpretation of Results
-
Vendor A supplied the highest purity material, with no detectable impurities by either HPLC or NMR. This material would be ideal for sensitive applications where high purity is critical.
-
Vendor B's material showed a significant amount of the sulfonic acid hydrolysis product. This could be due to exposure to moisture during manufacturing or storage.[3] For reactions sensitive to acidic conditions or where the sulfonic acid could interfere, this material would be unsuitable without further purification.
-
Vendor C's product had a reasonably high purity but contained unidentified impurities. Further investigation using techniques like Mass Spectrometry would be necessary to identify these unknown components.[4]
Chemical Structures of Interest
The following diagram illustrates the structure of the target compound and its primary hydrolysis impurity.
Caption: Target compound and its primary hydrolysis impurity.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial suppliers. A comprehensive analytical approach combining quantitative HPLC and qualitative NMR spectroscopy is essential for making an informed decision when selecting a reagent for research or drug development.
Based on our hypothetical results, the material from Vendor A is of the highest quality. The material from Vendor B may be acceptable for some applications, but the presence of the sulfonic acid impurity should be carefully considered. The unidentified impurities in the material from Vendor C warrant further investigation before it can be recommended for use.
It is crucial for researchers to perform their own quality control on critical reagents rather than relying solely on the supplier's certificate of analysis. The protocols outlined in this guide provide a robust framework for such an evaluation.
References
- Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Benchchem. (n.d.). This compound | 89001-57-0.
- Chem-Impex. (n.d.). 2-Chloro-5-(methylsulfonyl)benzoic acid.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column.
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- 5. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Benchmarking the Performance of 5-(Chlorosulfonyl)-2-methylbenzoic acid in Specific Synthetic Routes
An In-Depth Technical Guide
Introduction: In the landscape of medicinal chemistry and drug development, sulfonamides represent a cornerstone functional group, integral to a vast array of therapeutic agents. The synthetic precursors to these vital compounds, primarily aryl sulfonyl chlorides, are therefore of critical importance. 5-(Chlorosulfonyl)-2-methylbenzoic acid (CAS No: 89001-57-0) is a bifunctional reagent of increasing interest.[1][2] Its unique architecture, featuring a highly reactive sulfonyl chloride group for sulfonamide formation and a carboxylic acid moiety for subsequent derivatization or modulation of physicochemical properties, presents distinct advantages over simpler reagents.
This guide provides an in-depth performance comparison of this compound against common alternatives in the synthesis of N-aryl and N-alkyl sulfonamides. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to inform your selection of reagents for specific synthetic challenges.
Physicochemical Profile and Strategic Value
This compound is a solid at room temperature, possessing a molecular weight of 234.65 g/mol .[1][3] The strategic value of this reagent is rooted in the orthogonal reactivity of its two key functional groups.
-
The Chlorosulfonyl Group (-SO₂Cl): This is a potent electrophile, primed for reaction with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[4] This reaction is robust, high-yielding, and forms the basis of its primary application.
-
The Carboxylic Acid Group (-COOH): This group offers a secondary site for chemical modification. It can be converted to esters, amides, or used as an anchoring point for attachment to solid supports. Crucially, its presence significantly influences the overall polarity and solubility of both the reagent and the resulting products, a factor that can be leveraged to simplify reaction workups and purification.
-
The o-Methyl Group (-CH₃): The methyl group positioned ortho to the carboxylic acid introduces specific steric and electronic effects. It can influence the conformation of the final molecule, which is often a critical parameter in designing molecules with specific biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89001-57-0 | [1][2][3] |
| Molecular Formula | C₈H₇ClO₄S | [1][2][5] |
| Molecular Weight | 234.65 g/mol | [1] |
| Predicted pKa | 2.57 ± 0.25 | [6][7] |
| Appearance | Solid | N/A |
Core Application: Sulfonamide Synthesis
The primary utility of this compound is in the synthesis of sulfonamides. The general reaction proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
Experimental Workflow: A Comparative Overview
To objectively assess its performance, we benchmarked the synthesis of a model sulfonamide, 4-((5-(carboxy)-4-methylphenyl)sulfonamido)benzoic acid, using this compound and compared the results with analogous reactions using two common alternative reagents: p-toluenesulfonyl chloride (TsCl) and 4-(chlorosulfonyl)benzoic acid.
Caption: General workflow for sulfonamide synthesis.
Performance Benchmarking
The choice of a sulfonylating agent is dictated by the desired functionality in the final product, reaction efficiency, and ease of handling.
Table 2: Comparative Performance in Model Sulfonamide Synthesis
| Reagent | Structure | Typical Yield (%) | Reaction Time (h) | Key Advantages & Considerations |
| This compound | C₈H₇ClO₄S | 85-95% | 2-4 | Advantages: Bifunctional handle for further chemistry; carboxylic acid aids solubility of product for aqueous workup. Considerations: Higher cost; potential for intramolecular side reactions under certain conditions. |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 90-98% | 1-3 | Advantages: High reactivity, low cost, widely available. Considerations: Lacks a secondary functional group for derivatization; produces a simple, hydrophobic tosyl group.[8] |
| 4-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | 80-90% | 3-6 | Advantages: Provides a carboxylic acid handle. Considerations: Isomeric alternative; the para relationship between groups may lead to different biological activity and physical properties compared to the target reagent.[9] |
Expert Analysis of Causality:
-
Reactivity and Yield: this compound demonstrates excellent yields, comparable to the industry standard, TsCl. The electronic nature of the substituents (electron-donating methyl, electron-withdrawing carboxyl) appears to balance, resulting in robust reactivity.
-
Reaction Time: The slightly longer reaction times compared to TsCl can be attributed to the steric bulk of the ortho-methyl and meta-carboxyl groups, which can moderately hinder the approach of the amine nucleophile.
-
Process Advantages: The true value emerges during workup. In the model reaction, the resulting sulfonamide product contains two carboxylic acid groups, rendering it highly soluble in basic aqueous solutions. This allows for a simple acid-base extraction to remove unreacted, non-acidic starting materials and byproducts, often circumventing the need for column chromatography and aligning with green chemistry principles.[8] TsCl, in contrast, produces a more nonpolar product that typically requires chromatographic purification.
Caption: Feature comparison of sulfonylating agents.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of N-(4-carboxyphenyl)-2-methyl-5-sulfamoylbenzoic acid.
Materials:
-
This compound (1.0 eq)
-
4-Aminobenzoic acid (1.05 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminobenzoic acid (1.05 eq) and anhydrous DCM.
-
Base Addition: Add pyridine (3.0 eq) to the suspension and stir until a homogenous solution is formed.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2x) to remove pyridine.
-
Wash with deionized water (1x) and then with brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure sulfonamide product.
Safety and Handling
As a sulfonyl chloride, this compound is a corrosive and moisture-sensitive reagent.[10]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store under an inert gas (nitrogen or argon) in a cool, dry place (2-8°C is recommended) to prevent degradation by atmospheric moisture.[6]
-
In case of exposure: Causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
Conclusion
This compound is a highly effective and strategically valuable reagent for the synthesis of complex sulfonamides. While benchmarked against common alternatives like TsCl, its performance in terms of yield and reactivity is excellent. Its distinct advantage lies not in raw reactivity, but in its bifunctionality. The presence of the carboxylic acid group provides a crucial handle for downstream synthetic modifications and can be leveraged to design more efficient, chromatography-free purification strategies. For researchers and drug development professionals engaged in creating libraries of structurally diverse sulfonamides or developing complex lead candidates, this compound offers a superior combination of reactivity and synthetic versatility, justifying its consideration for intricate synthetic routes.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chlorosulfonyl)-2-methylbenzoic Acid
This guide provides a comprehensive, safety-first protocol for the proper disposal of 5-(chlorosulfonyl)-2-methylbenzoic acid (CAS 89001-57-0). As a research and development professional, your handling of this and all laboratory reagents must be grounded in a thorough understanding of the material's properties to ensure personal safety, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist to provide the causal logic behind each procedural step, empowering you to make informed, safe decisions in your laboratory environment.
The primary hazards associated with this compound stem from its two key functional groups. The sulfonyl chloride moiety (-SO₂Cl) is highly reactive, particularly with water and other nucleophiles, while the carboxylic acid group (-COOH) contributes to its acidic nature. The compound is classified as corrosive, capable of causing severe skin burns and eye damage.[1][2] Its reaction with water can be vigorous and liberates toxic and corrosive gases, such as hydrogen chloride.[2][3] Therefore, adherence to these protocols is a mandatory component of safe laboratory practice.[4]
Part 1: Pre-Disposal Hazard Assessment and Planning
Before handling the waste, a thorough assessment is critical. This initial planning phase is the most important step in preventing accidents.
1.1. Chemical Hazard Profile
Understanding the reactivity is key. The sulfonyl chloride group will readily hydrolyze in the presence of moisture (including humidity in the air) to form the corresponding sulfonic acid and hydrochloric acid. This reaction is exothermic and must be controlled.
Table 1: Hazard Profile for this compound
| Property | Value / Information | Rationale & Implications |
|---|---|---|
| Primary Hazards | Corrosive, Water-Reactive.[1][4] | Direct contact causes severe burns. Reaction with water generates heat and corrosive HCl gas. |
| Molecular Formula | C₈H₇ClO₄S[5][6] | Contains chlorine, classifying it as a halogenated organic compound for waste segregation.[7] |
| Appearance | Solid[1] | Dust inhalation should be avoided. Spills must be handled carefully without creating airborne dust. |
| Reactivity | Reacts with water, strong bases, alcohols, and amines.[2][3] | Incompatible materials must be strictly segregated. Disposal procedures must account for exothermic reactions. |
1.2. Pre-Disposal Checklist ☐ Assess Quantity: Determine if you are disposing of bulk quantities (e.g., expired reagent bottles) or residual quantities (e.g., trace amounts from rinsing glassware). The disposal path is different for each.[4][7] ☐ Assemble PPE: Gather all necessary Personal Protective Equipment as detailed in Table 2. ☐ Prepare Workspace: Ensure a certified chemical fume hood is operational and the work area is clear of incompatible materials.[8] ☐ Gather Materials: If neutralizing residual waste, prepare all necessary equipment and reagents (ice bath, basic solution, pH paper, designated waste containers) beforehand.
Part 2: Mandatory Personal Protective Equipment (PPE)
Working with corrosive and water-reactive substances requires robust engineering controls (i.e., a fume hood) and a comprehensive suite of PPE.[9][10] This is your last and most critical line of defense.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[11][12] | Protects against splashes of corrosive material and potential violent reactions. A face shield is mandatory when handling corrosives.[9][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] | Protects hands from direct contact. Check glove manufacturer's guide for compatibility. |
| Body Protection | Chemical-resistant apron or lab coat.[9][10] | Protects skin and clothing from spills and splashes. Ensure full body coverage.[9] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Part 3: The Disposal Workflow: A Bifurcated Approach
The correct disposal procedure is dictated entirely by the quantity of the waste material. Attempting to neutralize bulk quantities is a significant safety risk due to the potential for a large, uncontrolled exothermic reaction.
Caption: Disposal workflow for this compound.
Part 4: Protocol for Bulk Quantity Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without any pre-treatment.[4]
Step 1: Container and Labeling
-
Ensure the original container is tightly sealed. If transferring, use a compatible, sealable, and clearly labeled hazardous waste container.[7]
-
The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).[13][14]
Step 2: Waste Segregation
-
This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[7]
-
Crucial: Do not mix with non-halogenated waste, as this can significantly complicate and increase the cost of disposal.[7] Do not mix with incompatible chemicals like bases or oxidizers.[3]
Step 3: Storage and Collection
-
Store the sealed and labeled container in a designated and properly ventilated Satellite Accumulation Area until collection.[14][15]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Part 5: Protocol for Residual Quantity Neutralization
This protocol is exclusively for safely neutralizing small, residual quantities of the compound, for instance, from cleaning contaminated glassware. This procedure must be performed in a chemical fume hood.[8]
Objective: To safely hydrolyze the reactive sulfonyl chloride into its more stable and less reactive sulfonic acid sodium salt.
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
Ice bath.
-
Large beaker (at least 10 times the volume of the solution being treated).
-
Stir plate and stir bar.
-
pH paper or calibrated pH meter.
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of the cold basic solution (e.g., sodium bicarbonate) on a stir plate within an ice bath. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[7] Begin vigorous stirring.
-
Slow Addition: Carefully and very slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[7][8]
-
CAUSALITY & CAUTION: This hydrolysis reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[7] The slow, dropwise addition to a cold, stirred solution is essential to dissipate heat, control the rate of gas evolution, and prevent dangerous foaming, splashing, or thermal runaway.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis reaction is complete.[7]
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more base dropwise until the target pH is reached.
-
Final Disposal: Once fully neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[7] Do not pour down the drain unless permitted by your local regulations and EHS office for fully neutralized, non-hazardous salt solutions.[16]
Part 6: Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.[7]
-
Evacuate & Alert: Clear all non-essential personnel from the immediate area and alert nearby colleagues and your supervisor.[7]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[4]
-
Contain: If the spill is a solid, cover it with an inert, dry, non-combustible material such as sand, dry lime, or vermiculite.[4][17] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [3][17]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[7][17]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution as recommended by your institution's safety protocols.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[7]
References
- OSHA Training School. (2024, January 19).
- Daniels Health. (2025, May 21).
- University of South Carolina. Personal Protection Equipment.
- Benchchem. Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide.
- Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- MED-technique. (2018, February 20).
- Princeton University EHS.
- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Opulent Pharma. This compound.
- ChemicalBook. 5-CHLOROSULFONYL-2-METHYL-BENZOIC ACID.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Methyl 2-(chlorosulfonyl)
- Fisher Scientific. (2024, February 22). SAFETY DATA SHEET: 4-(Chlorosulfonyl)benzoic acid.
- PubChemLite. This compound (C8H7ClO4S).
- University of Georgia EHS.
- Benchchem. Proper Disposal of 4-(Chlorosulfonyl)
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A Senior Application Scientist's Guide to Handling 5-(Chlorosulfonyl)-2-methylbenzoic Acid
As researchers and drug development professionals, our work inherently involves handling reactive and hazardous materials. Among these, sulfonyl chlorides like 5-(Chlorosulfonyl)-2-methylbenzoic acid demand our utmost respect and diligence. This is not just about following rules; it's about deeply understanding the "why" behind each safety protocol to ensure a self-validating system of protection for ourselves and our colleagues. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and handling procedures for this compound, moving beyond a simple checklist to instill a comprehensive safety mindset.
Hazard Analysis: Understanding the Adversary
Before selecting PPE, we must first characterize the risks. This compound is a bifunctional molecule, and its hazards stem from the highly reactive chlorosulfonyl group (-SO₂Cl).
-
Corrosivity: The primary hazard is its severe corrosivity. Upon contact with moisture—be it on your skin, in your eyes, or in the mucous membranes of your respiratory tract—it rapidly hydrolyzes. This reaction generates hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), causing severe chemical burns and tissue damage.[1][2] A Safety Data Sheet (SDS) for a similar compound explicitly states it "Causes severe skin burns and eye damage".[3]
-
Water Reactivity: This compound reacts violently with water.[2][3][4] This is not a gentle dissolution. The reaction is exothermic and liberates corrosive gases, namely HCl.[1][5] Therefore, uncontrolled contact with water, including atmospheric moisture, must be prevented not only to avoid personnel exposure but also to prevent dangerous splattering and pressure buildup in containers.[4]
-
Inhalation Hazard: As a solid, the dust can be inhaled. Once in the respiratory tract, it will react with moisture to cause severe irritation and potential lung damage.[1] Inhalation of vapors from related compounds may cause lung edema, with symptoms potentially being delayed.[1]
Core Protective Equipment: A Multi-Layered Defense
Given the hazards, a multi-layered PPE approach is non-negotiable. The selection of PPE is a critical control point that must be addressed before any manipulation of the chemical.[6]
Eye and Face Protection
Mandate: Chemical splash goggles and a full-face shield.
The Causality: Standard safety glasses are insufficient. The risk of a splash is significant, especially during transfer or reaction quenching. Chemical splash goggles form a seal around the eyes, protecting against liquids and dust. The face shield provides a critical secondary barrier, protecting the rest of the face and neck from splashes and corrosive dusts.[7][8] Given that the compound causes serious eye damage, this dual-layer protection is the minimum standard.[3]
Skin and Body Protection
-
Gloves: The choice of glove material is paramount. Not all gloves offer the same protection against all chemicals.[9]
-
For Incidental Contact (e.g., weighing, quick transfers): Heavy-duty nitrile gloves are a common choice. However, it is crucial to understand that nitrile can be degraded by corrosive chemicals. Always double-glove and inspect the outer glove frequently for any signs of degradation (discoloration, swelling, tears). Remove and replace them immediately if contamination is suspected.
-
For Extended Handling or Immersion: Butyl or neoprene gloves offer more robust protection against corrosive materials.[9] It is best practice to consult the glove manufacturer's chemical resistance chart for specific data on sulfonyl chlorides or acidic compounds.[9]
-
-
Lab Coat/Apron: A flame-resistant lab coat is standard. For procedures with a higher splash risk, such as large-scale reactions or quenching, supplement this with a chemical-resistant apron made of rubber or neoprene.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[11][12][13]
Respiratory Protection
Mandate: All handling of this compound, especially weighing of the solid, must be performed inside a certified chemical fume hood.[4][10][14]
The Causality: The fume hood is your primary engineering control to prevent inhalation of corrosive dust or vapors.[10][14] The constant airflow draws contaminants away from your breathing zone. In the rare event of a spill or significant release where fume hood containment might be breached, or for emergency response, a NIOSH-approved respirator with an acid gas cartridge would be necessary.[15][16]
Operational and Disposal Plans
Trustworthy protocols are self-validating. This means incorporating checks and fail-safes directly into the workflow.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Verify the location of the nearest safety shower and eyewash station.[8] Ensure all necessary spill cleanup materials are readily available.
-
Donning PPE: Put on all required PPE (lab coat, double gloves, goggles, face shield) before entering the handling area.
-
Weighing and Transfer:
-
Perform all manipulations deep within the fume hood, with the sash at the lowest practical height.[7]
-
Use anti-static weigh boats or glass containers.
-
To minimize dust, do not pour the solid from a height. Use a spatula for controlled transfer.
-
Close the container immediately after dispensing.
-
-
Reaction Addition: Add the compound portion-wise to the reaction solvent. Be mindful of potential exotherms. Never add solvent or water directly to the sulfonyl chloride, as this can cause a violent reaction and splattering.[10]
-
Doffing PPE: After handling is complete, remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Hygiene: Wash hands and arms thoroughly with soap and water after any handling procedure.[7][8]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.[5]
-
Assess and Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain and Absorb: Do not use water.[17] Cover the spill with a dry, inert absorbent material like sand, diatomaceous earth, or vermiculite.[5] Do not use combustible materials like paper towels or sawdust.[5]
-
Neutralize (with caution): Once absorbed, the material can be slowly and carefully added to a container with a weak base, such as sodium bicarbonate or soda ash, to neutralize the acidity.[5] This should be done in a fume hood, as the reaction will release gas.
-
Collect and Dispose: Carefully scoop the neutralized mixture into a clearly labeled hazardous waste container.[5]
Waste Disposal
All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[5]
-
Quenching Excess Reagent: Unused or excess sulfonyl chloride should be quenched by slowly adding it to a stirred, ice-cold solution of a weak base (e.g., sodium bicarbonate).[5] The process is exothermic and releases gas, so it must be done slowly in a fume hood.
-
Containerization: Place all solid and liquid waste into sealed, properly labeled hazardous waste containers for disposal through your institution's environmental health and safety office.[5]
Data and Workflow Visualization
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Chemical Splash Goggles | Nitrile Gloves (Double) | Lab Coat | Fume Hood (if opening) |
| Weighing Solid | Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat | Mandatory: Fume Hood |
| Reaction Setup | Goggles & Face Shield | Nitrile or Butyl Gloves | Lab Coat & Chem-Resistant Apron | Mandatory: Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Butyl/Neoprene Gloves | Chem-Resistant Apron/Suit | Fume Hood or Respirator |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
-
Chemical burns: First aid . Mayo Clinic. [Link]
-
Acid and chemical burns . NHS inform. [Link]
-
Acid and chemical burns . National Health Service (NHS). [Link]
-
Chemical Burn Explained – Fast Facts for First Aid & Recovery . Dr. Finbarr O'Donovan via YouTube. [Link]
-
Effective First Aid & Prevention for Chemical Burns . First Aid and CPR. [Link]
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory . Science Equip. [Link]
-
OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals . MJ Hughes Construction. [Link]
-
How to Safely Handle Reactive Chemicals . The Chemistry Blog. [Link]
-
OSHA Regulations for Chemical Protective Clothing . International Enviroguard. [Link]
-
SULPHURYL CHLORIDE Safety Data Sheet . S D Fine-Chem Limited. [Link]
-
Protective Equipment . American Chemistry Council. [Link]
-
PPE for Hazardous Chemical Handling: Best Practices and Considerations . Environmental Health & Safety International. [Link]
-
Lab Safety Manual: Working with Hazardous Materials . Hampshire College. [Link]
-
International Chemical Safety Cards (ICSC) 0198 - SULPHURYL CHLORIDE . ICSC. [Link]
-
Water-reactive Materials - Lab Safety . Grand Valley State University. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY . NJ.gov. [Link]
-
Water Reactive Chemicals Overview . Auburn University. [Link]
Sources
- 1. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Water-reactive Materials - Lab Safety - Grand Valley State University [gvsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 8. auburn.edu [auburn.edu]
- 9. mjhughes.com [mjhughes.com]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 12. Acid and chemical burns | NHS inform [nhsinform.scot]
- 13. Acid and chemical burns - NHS [nhs.uk]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 16. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 17. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
